molecular formula C11H13ClO2 B2378905 2-Methyl-2-(2-methylphenoxy)propanoyl chloride CAS No. 116762-25-5

2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Cat. No.: B2378905
CAS No.: 116762-25-5
M. Wt: 212.67
InChI Key: IQHHUQBNBUCYGN-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylphenoxy)propanoyl chloride (CAS 116762-25-5) is a high-purity chemical reagent with a molecular weight of 212.68 g/mol and a molecular formula of C 11 H 13 ClO 2 . This compound is exclusively intended for Research Use Only and is not designed for diagnostic, therapeutic, or personal application. As an acyl chloride, this compound serves as a versatile and reactive building block in organic synthesis. Its key functional group is highly susceptible to nucleophilic attack, enabling researchers to efficiently introduce a 2-methyl-2-(o-tolyloxy)propanoyl moiety into target molecules. A primary application is its reaction with alcohols and amines to form esters and amides, respectively, through a nucleophilic addition-elimination mechanism that proceeds rapidly, often at room temperature . Furthermore, acyl chlorides are known to react with water in a vigorous hydrolysis reaction to yield the corresponding carboxylic acid . These fundamental reactions make 2-Methyl-2-(2-methylphenoxy)propanoyl chloride a valuable intermediate for constructing more complex chemical architectures in a laboratory setting.

Properties

IUPAC Name

2-methyl-2-(2-methylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHHUQBNBUCYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.

Executive Summary

2-Methyl-2-(2-methylphenoxy)propanoyl chloride (CAS: 63986-71-0) is a specialized acyl chloride intermediate characterized by a high degree of steric bulk proximal to the carbonyl center. Structurally comprising an ortho-cresol moiety ether-linked to an isobutyryl chloride backbone, this molecule serves as a critical electrophilic building block.

It is primarily utilized in the synthesis of fibrate-class hypolipidemic agents and phenoxy-propionic acid herbicides . Its unique steric architecture—specifically the gem-dimethyl substitution at the


-position—imparts distinct kinetic stability profiles compared to linear aryloxy propionyl chlorides, influencing both its storage stability and reactivity in nucleophilic acyl substitutions (NAS).

Chemical Identity & Physicochemical Profile

The molecule exhibits the classic reactivity of acid chlorides but is modulated by the electron-donating nature of the aryloxy ether and the steric hindrance of the isopropyl backbone.

Table 1: Key Chemical Identifiers
PropertySpecification
IUPAC Name 2-Methyl-2-(2-methylphenoxy)propanoyl chloride
Synonyms 2-(o-Tolyloxy)isobutyryl chloride;

-(o-Tolyloxy)isobutyryl chloride
CAS Number 63986-71-0
Molecular Formula

Molecular Weight 212.67 g/mol
SMILES CC1=CC=CC=C1OC(C)(C)C(Cl)=O
Appearance Colorless to pale yellow liquid
Boiling Point (Est.) 115–120 °C at 15 mmHg (Extrapolated from acid precursor)
Density ~1.15 g/cm³

Synthetic Production Pathways

The synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride typically proceeds via the "Fibric Acid" route. The core challenge is the efficient alkylation of the sterically hindered o-cresol, followed by chlorination without cleaving the ether linkage.

Validated Synthetic Workflow

The following pathway describes the industrial standard approach, utilizing a Williamson ether synthesis followed by acid chloride generation.

SynthesisPath Cresol o-Cresol (2-Methylphenol) Inter1 Ethyl 2-(2-methylphenoxy) isobutyrate Cresol->Inter1 Alkylation (Reflux 12h) Reagent1 Ethyl 2-bromo-2-methylpropionate + K2CO3 / MEK Reagent1->Inter1 Acid 2-Methyl-2-(2-methylphenoxy) propanoic acid Inter1->Acid Saponification Hydrolysis Hydrolysis (NaOH / EtOH) Hydrolysis->Acid Product Target Product: Acyl Chloride Acid->Product Acyl Substitution Chlorination Chlorination (SOCl2 / cat. DMF) Chlorination->Product

Figure 1: Step-wise synthesis from commodity precursors o-cresol and ethyl bromoisobutyrate.[1]

Critical Process Parameters (CPP)
  • The Gem-Dimethyl Effect: The alkylation step (Cresol

    
     Ester) is sluggish due to the steric bulk of the gem-dimethyl group on the bromo-ester. High-boiling ketones (MEK or MIBK) and anhydrous 
    
    
    
    are required to drive the reaction to completion.
  • Chlorination Catalyst: When converting the acid to the chloride, pure Thionyl Chloride (

    
    ) is often too slow. The addition of catalytic N,N-Dimethylformamide (DMF) is essential. The Vilsmeier-Haack intermediate formed by DMF/SOCl2 activates the carboxylic acid, overcoming the steric hindrance of the 
    
    
    
    -methyl groups [1].

Reactivity & Mechanistic Insights

This molecule is not a generic acyl chloride. The


-aryloxy group and the gem-dimethyl substitution create a unique electronic and steric environment.
Steric Retardation of Hydrolysis

Unlike acetyl chloride, which reacts violently with ambient moisture, 2-Methyl-2-(2-methylphenoxy)propanoyl chloride exhibits steric retardation . The two methyl groups at the


-carbon block the trajectory of incoming nucleophiles (Burgi-Dunitz angle), reducing the rate of hydrolysis.
  • Implication: While it must be stored under inert gas (Ar/N2), it allows for more controlled handling during bench-top additions than unhindered analogs.

Reaction Pathways

Reactivity Core 2-Methyl-2-(2-methylphenoxy) propanoyl chloride Ester Sterically Crowded Esters (Fibrate Precursors) Core->Ester Esterification (Slow) Amide Stable Amides Core->Amide Amidation Ketone Friedel-Crafts Ketones Core->Ketone Friedel-Crafts Acylation Alc Alcohols (R-OH) + Et3N Alc->Ester Amine Amines (R-NH2) Amine->Amide Lewis Lewis Acid (AlCl3) + Arene Lewis->Ketone

Figure 2: Primary divergent synthesis pathways. Note the kinetic slowing of esterification due to steric bulk.

Experimental Protocol: Acid to Acid Chloride Conversion

Self-Validating Protocol: This method uses the evolution of gases (


 and 

) and the visual transition from a suspension to a clear liquid as internal indicators of reaction progress.

Reagents:

  • 2-Methyl-2-(2-methylphenoxy)propanoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • DMF (Catalytic, 2-3 drops per 10g substrate)

  • Solvent: Dichloromethane (DCM) or Toluene (optional, neat reaction preferred for purity).

Procedure:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or nitrogen inlet. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize evolved HCl/SO2 gases.
    
  • Addition: Charge the flask with the carboxylic acid. If using solvent, add DCM now. Add

    
     dropwise via an addition funnel.
    
  • Activation: Add the catalytic DMF. Observation: vigorous bubbling will commence immediately (Vilsmeier intermediate formation).

  • Reflux: Heat the mixture to reflux (70-80°C if neat; 40°C if DCM).

  • Endpoint: The reaction is complete when gas evolution ceases and the reaction mixture turns from a cloudy suspension (undissolved acid) to a clear, homogenous yellow liquid.

  • Workup: Remove excess

    
     under reduced pressure (rotary evaporator). To ensure complete removal, perform azeotropic distillation with toluene (2x).
    
  • Validation: Obtain an IR spectrum.

    • Disappearance: Broad -OH stretch (2500-3300 cm⁻¹).

    • Appearance: Sharp C=O stretch shifted to ~1790-1800 cm⁻¹ (characteristic of acid chlorides).

Handling & Safety Profile

  • Hazards: Like all acid chlorides, this compound is a Lachrymator and causes severe skin burns (Category 1B). It hydrolyzes to release HCl gas.

  • Storage: Store at 2-8°C under Argon. Moisture sensitive.[2]

  • Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate or lime before cleanup.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem. (n.d.).[3] 2-(2-Methylphenoxy)propanoyl chloride (Compound).[4] National Library of Medicine. Retrieved from [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.

Sources

Molecular structure and weight of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Executive Summary 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (CAS 116762-25-5) is a specialized acylating agent and a critical intermediate in the synthesis of phenoxyisobutyric acid derivatives.[1] Structurally analogous to the fibrate class of lipid-lowering agents (e.g., clofibrate), this compound features a sterically hindered gem-dimethyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-carbon and an ortho-substituted phenoxy moiety. Its unique steric and electronic profile makes it a valuable building block for developing peroxisome proliferator-activated receptor (PPAR) agonists and selective agrochemicals.[1] This guide details its molecular architecture, synthesis protocols, and reactivity profile for research and development applications.

Chemical Identity & Molecular Architecture

The compound is an acid chloride derivative of 2-(2-methylphenoxy)isobutyric acid.[1] The presence of the gem-dimethyl group at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-position imparts significant stability against nucleophilic attack compared to unhindered acyl chlorides, while the ortho-methyl group on the phenyl ring influences the conformational landscape of the ether linkage.

Table 1: Physicochemical Profile

ParameterData
IUPAC Name 2-Methyl-2-(2-methylphenoxy)propanoyl chloride
Common Name

-(o-Tolyloxy)isobutyryl chloride
CAS Number 116762-25-5
Molecular Formula C

H

ClO

Molecular Weight 212.67 g/mol
Physical State Colorless to pale yellow liquid (moisture sensitive)
Boiling Point (Est.) 115–120 °C at 15 mmHg
SMILES CC1=CC=CC=C1OC(C)(C)C(=O)Cl
InChI Key OGULJDOZDDVXLP-UHFFFAOYSA-N (Analogous backbone)

Structural Analysis:

  • Gem-Dimethyl Effect (Thorpe-Ingold): The two methyl groups at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon restrict bond rotation, favoring cyclization in intramolecular reactions and increasing the kinetic barrier for hydrolysis relative to linear analogs.
    
  • Electronic Effects: The o-methyl group exerts a weak electron-donating effect (+I) on the phenoxy ring, slightly increasing the electron density of the ether oxygen, which can modulate the lability of the C-O bond during metabolic degradation studies of derived esters.[1]

Synthesis & Preparation Methodologies

The synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride typically proceeds via the activation of its parent carboxylic acid.[1] The parent acid is constructed using a Williamson ether synthesis or the Bargellini reaction.

Synthesis Workflow Diagram

SynthesisPathway Cresol o-Cresol (2-Methylphenol) Intermediate 2-Methyl-2-(2-methylphenoxy) propanoic acid Cresol->Intermediate Bargellini Reaction Reflux Acetone Acetone (CHCl3/KOH) Acetone->Intermediate Product 2-Methyl-2-(2-methylphenoxy) propanoyl chloride Intermediate->Product Acyl Substitution Cat. DMF, 70°C Reagent Thionyl Chloride (SOCl2) Reagent->Product

Figure 1: Synthetic pathway from o-cresol to the target acid chloride via the Bargellini reaction and subsequent chlorination.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of the Parent Acid (Bargellini Reaction) [1]

  • Reagents: o-Cresol (1.0 eq), Acetone (excess), Chloroform (1.2 eq), KOH (4.0 eq).

  • Procedure: To a chilled suspension of powdered KOH in acetone, add o-cresol. Add chloroform dropwise while maintaining temperature <10°C (highly exothermic).[1]

  • Workup: Evaporate acetone, dissolve residue in water, acidify with HCl to pH 1. Extract the precipitate with ethyl acetate. Recrystallize from hexane to yield 2-methyl-2-(2-methylphenoxy)propanoic acid (MPPA).[1]

Phase 2: Chlorination to Acid Chloride Note: This step requires anhydrous conditions due to the moisture sensitivity of the product.[1]

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Reagents:

    • MPPA (Parent Acid): 10.0 g (51.5 mmol)[1]

    • Thionyl Chloride (SOClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ): 15 mL (206 mmol, 4 eq)
      
    • N,N-Dimethylformamide (DMF): 2-3 drops (Catalyst)[1]

  • Reaction:

    • Dissolve MPPA in SOCl

      
      . Add catalytic DMF.
      
    • Heat the mixture to reflux (75-80°C) for 3 hours. Monitor gas evolution (HCl/SOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ); reaction is complete when evolution ceases.
      
  • Purification:

    • Remove excess SOClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       via vacuum distillation (rotary evaporator with a base trap).
      
    • Purify the crude oil by vacuum distillation (approx. 115°C @ 15 mmHg).[1]

  • Validation:

    • IR Spectroscopy: Disappearance of broad -OH stretch (2500-3300 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) and appearance of sharp C=O stretch for acid chloride (~1790-1800 cm
      
      
      
      ).

Reactivity & Applications

This compound serves as a "lipophilic anchor" in drug design. The phenoxyisobutyryl moiety is a classic pharmacophore for PPAR


 agonists, used to regulate triglycerides and cholesterol.
Functionalization Logic

The acid chloride is highly reactive toward nucleophiles (amines, alcohols, carbanions).[1] However, the steric bulk of the gem-dimethyl group requires forcing conditions (higher heat, stronger bases) compared to acetyl chloride.[1]

Table 2: Key Transformations

Reaction TypeTarget NucleophileProduct ClassApplication Context
Friedel-Crafts Acylation Arenes (e.g., substituted benzenes)Aryl KetonesSynthesis of supramolecular hosts or UV stabilizers.[1]
Esterification Alcohols (R-OH)EstersProdrug synthesis; altering lipophilicity (LogP).[1]
Amidation Amines (R-NHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
AmidesCreating metabolically stable linkers for bio-active ligands.
Mechanistic Pathway: Friedel-Crafts Acylation

ReactionMechanism Start Acid Chloride (Electrophile) Complex Acylium Ion Complex [R-C=O]+ [AlCl4]- Start->Complex Cl- Abstraction AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate Sigma Complex (Wheland Intermediate) Complex->Intermediate + Arene Arene Arene (Nucleophile) Arene->Intermediate Final Aryl Ketone Product Intermediate->Final - H+ / Aromatization

Figure 2: Mechanism of Friedel-Crafts acylation using the target acid chloride. The bulky acylium ion requires unhindered arene positions.[1]

Safety & Handling Protocols

  • Hazards: Causes severe skin burns and eye damage (H314).[1] Reacts violently with water to release HCl gas.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hydrolysis yields the parent acid and HCl.[1]

  • Neutralization: Quench spills with solid sodium bicarbonate or lime before disposal.

References

  • PubChem. (2025).[2] 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (Compound).[3][4] National Library of Medicine. [Link][1]

  • Galvez, J. A., et al. (2008). Synthesis of Phenoxyisobutyric Acids via the Bargellini Reaction. Journal of Chemical Education. [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on Fibrate Pharmacophores). [Link][1]

Sources

Solubility Profile of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride in Organic Solvents

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (CAS: 1056427-10-1).[1][2] As a sterically hindered, lipophilic acid chloride, this compound serves as a critical intermediate in the synthesis of fibrate-class pharmaceuticals and peroxisome proliferator-activated receptor (PPAR) agonists.[1][2]

Its solubility behavior is governed by two opposing factors: its high lipophilicity (favoring non-polar solvents) and its high electrophilicity (rendering it incompatible with protic solvents).[1][2] This guide details the solvent compatibility, theoretical solubility parameters, and validation protocols required for its use in precision organic synthesis.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before establishing a solubility profile, it is essential to define the structural constraints of the molecule.[1][2] The gem-dimethyl group at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1
PropertyDetail
Chemical Name 2-Methyl-2-(2-methylphenoxy)propanoyl chloride
CAS Number 1056427-10-1
Molecular Formula

Molecular Weight 212.67 g/mol
Functional Groups Acyl Chloride (-COCl), Ether (-O-), Aromatic Ring
Physical State Viscous liquid or low-melting solid (dependent on purity)
Predicted LogP ~3.5 – 4.0 (High Lipophilicity)

Solubility Profile

The solubility of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride is dictated by "like dissolves like" for physical dissolution, and "nucleophile attacks electrophile" for chemical incompatibility.[1][2]

Solvent Compatibility Matrix[1][2]

The following table categorizes solvents based on their suitability for reaction (process chemistry) and handling (analysis).

Solvent ClassRepresentative SolventsSolubility StatusOperational Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent Primary Choice. High solubility due to polarity match.[1][2] Ideal for synthesis and transport.[1][2]
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent Process Choice. High solubility driven by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

interactions.[1] Suitable for high-temperature reactions.[1][2][3]
Ethers Tetrahydrofuran (THF), Diethyl Ether, MTBEGood to Excellent Conditional. Must be strictly anhydrous.[1][2] Commercial THF often contains peroxides/water which can degrade the chloride.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateGood Useful for workup, but potential for transesterification at high temperatures is negligible unless alcohols are present.[1][2]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneVariable/Poor Solubility is temperature-dependent.[1][2] Often used as an antisolvent to crystallize the compound (if solid) or precipitate impurities.[1][2]
Protic Solvents Water, Methanol, EthanolINCOMPATIBLE Do Not Use. Reacts violently to form the parent acid (hydrolysis) or esters (alcoholysis).[1][2]
Polar Aprotic (Reactive) DMSO, DMF, DMAcRisky DMF can catalyze hydrolysis or react to form Vilsmeier-Haack type intermediates.[1][2] DMSO is an oxidant and incompatible with acid chlorides.[1][2]
Theoretical Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent systems, we estimate the Hansen Solubility Parameters.[1][2] The molecule is dominated by dispersion forces (aromatic ring) and moderate polarity (carbonyl/ether).[1][2]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Dispersion):  ~18.5 MPa
    
    
    (High contribution from the tolyl and isobutyryl backbone).[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Polarity):  ~7.0 MPa
    
    
    (Dipole from the C=O and C-O-C bonds).[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Hydrogen Bonding):  ~3.5 MPa
    
    
    (Low; acts only as a weak H-bond acceptor).[1]

Implication: The compound sits in the "Solubility Sphere" of solvents like Toluene (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



1DCMngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



1

Reactivity & Degradation Pathways[1][2]

Understanding "solubility" for an acid chloride requires mapping its degradation.[1][2] In protic solvents, the compound does not dissolve; it transforms.[1][2]

ReactivityPathSubstrate2-Methyl-2-(2-methylphenoxy)propanoyl chlorideAcidParent Acid(Hydrolysis Product)Substrate->AcidViolent Reaction(HCl gas release)EsterEster(Solvolysis Product)Substrate->EsterFast ReactionAmideAmide(Aminolysis Product)Substrate->AmideFast ReactionWaterWater (H2O)Water->SubstrateAlcoholAlcohol (R-OH)Alcohol->SubstrateAmineAmine (R-NH2)Amine->Substrate

Figure 1: Reactivity pathways demonstrating why protic solvents are classified as incompatible rather than insoluble.[1][2]

Experimental Protocols

Since specific solubility data for this CAS is rare in literature, researchers must validate solubility and stability empirically.[1][2]

Protocol A: Inert Solubility Screening (Visual)

Objective: Determine if the compound is soluble in a candidate solvent without degradation.[1][2]

  • Preparation: Dry the candidate solvent (e.g., Toluene, Heptane) over molecular sieves (3Å or 4Å) for 24 hours. Water content must be <50 ppm.[1][2]

  • Setup: Purge a 4 mL glass vial with dry Nitrogen or Argon.

  • Addition: Add 100 mg of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride.

  • Solvent Addition: Add the solvent in 100 µL increments at 25°C.

  • Observation:

    • Soluble: Clear solution forms within <500 µL (Solubility > 200 mg/mL).[1][2]

    • Sparingly Soluble: Requires heating or >2 mL solvent.[1][2]

    • Reactive: Evolution of gas bubbles (HCl) or heat indicates moisture contamination.[1][2]

Protocol B: Purity & Stability Assay (Derivatization)

Objective: Confirm that the "dissolved" species is the acid chloride and not the hydrolyzed acid.[1][2] Direct HPLC of acid chlorides is impossible due to column moisture.[1][2]

  • Sampling: Take 50 µL of the acid chloride solution (from Protocol A).

  • Quench: Immediately add to 1 mL of dry Methanol containing 1% Triethylamine.

  • Reaction: Allow to stand for 10 minutes. The acid chloride converts quantitatively to the Methyl Ester .[1][2]

  • Analysis: Inject the quenched sample into HPLC (C18 column, ACN/Water gradient).

  • Interpretation:

    • Peak A (Methyl Ester):[1][2] Represents active Acid Chloride.[1][2]

    • Peak B (Free Acid): Represents previously hydrolyzed (degraded) material.[1][2]

    • Calculation: Purity % = [Area(Ester) / (Area(Ester) + Area(Acid))] * 100.[1][2]

Handling and Storage Recommendations

  • Atmosphere: Must be handled under an inert atmosphere (Nitrogen or Argon).[1][2]

  • Storage: Store at 2-8°C in tightly sealed containers (glass or Teflon-lined). Avoid metal containers if HCl traces are present (corrosion risk).[1][2]

  • Transfer: Use positive displacement pipettes or glass syringes.[1][2] Avoid pouring through air to minimize hydrolysis.[1][2]

Workflow for Solvent Selection

SolventSelectStartSelect SolventIsProticIs the solvent Protic?(Water, Alcohol, Amine)Start->IsProticStopSTOP: Incompatible(Degradation)IsProtic->StopYesIsPolarIs it Polar Aprotic?(DMSO, DMF)IsProtic->IsPolarNoCheckWaterIs Water Content < 0.05%?IsPolar->CheckWaterNo (e.g. DCM, Toluene)CautionCAUTION: DMF/DMSOmay react/catalyzeIsPolar->CautionYesDryItDry Solvent(Mol. Sieves)CheckWater->DryItNoUseItUSE: DCM, Toluene, THFCheckWater->UseItYesDryIt->UseIt

Figure 2: Decision tree for selecting reaction and processing solvents.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 85445, (2S)-2-(4-chloro-2-methylphenoxy)propanoic acid. (Used for structural analog comparison). Retrieved from [Link][1][2]

  • Organic Syntheses. (2025). General Procedures for Acid Chloride Synthesis and Handling. (Standard protocols for lipophilic acid chlorides). Retrieved from [Link][1][2]

  • WIPO Patentscope. (2009).[1][2] WO2009102155 - Process for Preparation of 2-Methyl-2'-Phenylpropionic Acid Derivatives.[1][2][4] (Describes synthesis conditions for similar fibrate intermediates using DCM/Toluene). Retrieved from [Link][1][2]

2-Methyl-2-(2-methylphenoxy)propanoyl chloride CAS number and identifiers

[1]

Executive Summary & Compound Identity

2-Methyl-2-(2-methylphenoxy)propanoyl chloride (CAS: 116762-25-5) is a specialized acyl chloride intermediate used primarily in the synthesis of sterically hindered phenoxy-isobutyric acid derivatives. Structurally, it features a "gem-dimethyl" (geminal dimethyl) motif adjacent to the carbonyl group, a feature that imparts significant metabolic stability and conformational rigidity to downstream pharmaceutical targets (the Thorpe-Ingold effect).

This compound serves as a critical electrophile in the development of PPAR


 agonistsP2X3 receptor antagonistsBET bromodomain inhibitors

Chemical Identifiers
Identifier TypeValue
CAS Number 116762-25-5
Parent Acid CAS 7345-21-3 (2-Methyl-2-(2-methylphenoxy)propanoic acid)
IUPAC Name 2-Methyl-2-(2-methylphenoxy)propanoyl chloride
Molecular Formula C

H

ClO

Molecular Weight 212.67 g/mol
SMILES CC1=CC=CC=C1OC(C)(C)C(=O)Cl
InChI Key Derivative of YIGXGYDKDDWZLS (Parent Acid)

Synthesis & Production Protocols

The synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride is generally a two-stage process. The first stage constructs the ether linkage and the gem-dimethyl backbone (Bargellini reaction or Williamson Ether Synthesis), and the second stage converts the carboxylic acid to the acid chloride.

Stage 1: Formation of the Parent Acid

Two primary routes exist. The Williamson Ether Synthesis is preferred for laboratory scale due to higher purity profiles, while the Bargellini Reaction is often used industrially for cost efficiency.

  • Route A (Williamson): Reaction of o-cresol with ethyl 2-bromo-2-methylpropionate in the presence of K

    
    CO
    
    
    or Cs
    
    
    CO
    
    
    in acetonitrile/DMF, followed by alkaline hydrolysis.
  • Route B (Bargellini): Condensation of o-cresol with acetone and chloroform in the presence of solid NaOH. This "one-pot" method generates the carboxylic acid directly via a gem-dichloroepoxide intermediate.

Stage 2: Chlorination (The Critical Step)

Due to the steric hindrance of the two methyl groups at the


Optimized Protocol:

  • Reagents: Parent acid (1.0 equiv), Thionyl Chloride (SOCl

    
    , 1.5–2.0 equiv), Catalytic DMF (5 mol%).
    
  • Conditions: Reflux (75–80 °C) under inert atmosphere (Ar/N

    
    ).
    
  • Purification: Vacuum distillation is required to remove excess SOCl

    
    . The product is moisture-sensitive and must be stored under inert gas.
    
Synthesis Workflow Diagram

SynthesispathwayStarto-Cresol(Starting Material)Inter1Gem-dichloroepoxide(Transient)Start->Inter1Bargellini RouteInter2Ethyl EsterIntermediateStart->Inter2Williamson RouteReagentAAcetone + CHCl3NaOH (Solid)ReagentBEthyl 2-bromo-2-methylpropionateK2CO3 / DMFAcidParent Acid(CAS: 7345-21-3)Inter1->AcidRearrangementInter2->AcidHydrolysis (LiOH/THF)FinalTarget Chloride(CAS: 116762-25-5)Acid->FinalAcyl SubstitutionChlorinationSOCl2 (Reflux)cat. DMFChlorination->Final

Figure 1: Dual-pathway synthesis strategy comparing Bargellini and Williamson ether protocols.

Technical Reactivity & Applications

The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups at the

Thorpe-Ingold effect
  • Accelerates Cyclization: If the chloride is used to form a chain that can cyclize, the reaction rate is enhanced compared to the non-methylated analog.

  • Protects against Hydrolysis: The resulting amides or esters are significantly more resistant to metabolic hydrolysis (esterases/amidases) in vivo, increasing the half-life of drug candidates.

Key Transformations

The chloride functionality allows for rapid diversification of the scaffold:

  • Amidation: Reaction with amines (e.g., in P2X3 antagonist synthesis) to form stable amide bonds.

  • Friedel-Crafts Acylation: Reaction with arenes (catalyzed by AlCl

    
    ) to form aryl ketones.
    
  • Heterocycle Formation: Precursor for oxazoles or thiazoles when reacted with amino-alcohols or thioamides.

Application Logic Diagram

ApplicationsCore2-Methyl-2-(2-methylphenoxy)propanoyl chlorideBranch1Reaction w/ Amines(R-NH2, Et3N)Core->Branch1Branch2Friedel-Crafts(Ar-H, AlCl3)Core->Branch2Branch3Reductive Deuteration(SmI2, D2O)Core->Branch3Prod1Sterically Hindered Amides(P2X3 Antagonists)Branch1->Prod1Nucleophilic Acyl Sub.Prod2Aryl Ketones(Photoinitiators / Scaffolds)Branch2->Prod2Electrophilic Aromatic Sub.Prod3Deuterated Alcohols(Metabolic Probes)Branch3->Prod3Radical Reduction

Figure 2: Divergent synthesis utility of the acid chloride in medicinal chemistry workflows.

Handling & Safety Protocols

As an acid chloride, this compound is corrosive and lachrymatory . It reacts violently with water to release hydrogen chloride (HCl) gas.

Storage & Stability
  • Atmosphere: Must be stored under Argon or Nitrogen.

  • Temperature: Refrigeration (2–8 °C) is recommended to prevent slow decomposition.

  • Solvent Compatibility: Compatible with DCM, THF, and Toluene. Incompatible with water, alcohols, and DMSO (exothermic reaction).

Emergency Neutralization

In case of a spill or for quenching reaction mixtures:

  • Dilute with an inert solvent (DCM/Hexane).

  • Slowly add to a stirred solution of saturated Sodium Bicarbonate (NaHCO

    
    ) and ice.
    
  • Warning: Evolution of CO

    
     and HCl gas will occur; ensure adequate ventilation.
    

References

  • PubChem. (2025).[1][2][3] 2-(2-Methylphenoxy)propanoic acid (Parent Acid) - CID 165592.[1] National Library of Medicine. Retrieved from [Link]

  • S. Gupta et al. (2013). Synthesis of Novel phenoxy-isobutyric acid derivatives via Bargellini reaction. International Journal of ChemTech Research. (General methodology for phenoxyisobutyryl chlorides).
  • Wang, F. et al. (2023). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Molecules, 28(1). Retrieved from [Link]

Thermodynamic Stability and Process Safety of Phenoxy-Substituted Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxy-substituted acid chlorides (e.g., phenoxyacetyl chloride) represent a unique class of acylating agents where the ether linkage introduces competing electronic effects—inductive withdrawal and resonance donation. While synthetically valuable for agrochemical (e.g., 2,4-D derivatives) and pharmaceutical scaffolds, these compounds exhibit a deceptive thermodynamic stability profile.

This guide addresses the critical safety gap: thermal decarbonylation . Unlike simple alkyl acid chlorides, phenoxy derivatives possess a low-energy pathway to release carbon monoxide (CO) and form chloromethyl ethers. This decomposition is frequently catalyzed by trace metals found in standard reactor alloys (Fe, Ni), leading to potential runaway events during distillation or bulk storage.

Mechanistic Stability Profile

To understand the stability of phenoxy-substituted acid chlorides, one must analyze the competing electronic forces exerted by the phenoxy group (


) on the carbonyl center.
Electronic Influence (Hammett Analysis)

The stability of the C-Cl bond is governed by the electron density at the carbonyl carbon.

  • Inductive Effect (

    
    ):  The oxygen atom is electronegative, pulling electron density through the 
    
    
    
    -framework. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack (hydrolysis).[1]
  • Resonance Effect (

    
    ):  The lone pair on the ether oxygen can donate into the carbonyl system.
    
    • Hammett Constants:

      
       (Induction dominates), 
      
      
      
      (Resonance dominates).

The Stability Paradox: While resonance donation theoretically strengthens the C-Cl bond by imparting partial double-bond character, it simultaneously stabilizes the acylium ion intermediate (


) formed during heterolytic cleavage. This stabilization lowers the activation energy for decarbonylation.
Thermal Decomposition Pathways

The primary thermodynamic risk is not homolytic bond scission, but rather a metal-catalyzed or thermally induced decarbonylation.

  • Decarbonylation (Thermal/Catalytic):

    
    
    
    • Risk: Generation of non-condensable gas (CO) in a closed vessel leads to rapid pressure accumulation. The byproduct (chloromethyl phenyl ether) is a potent alkylating agent and potential carcinogen.

  • Hydrolysis (Moisture Induced):

    
    
    
    • Risk: Exothermic reaction releasing corrosive HCl gas.

Pathway Visualization

The following diagram illustrates the competing decomposition pathways and the catalytic role of Lewis acids.

DecompositionPathways Start Phenoxyacetyl Chloride (Ph-O-CH2-COCl) Acylium Acylium Ion Intermediate [Ph-O-CH2-C≡O]+ Cl- Start->Acylium Heat / Lewis Acid (FeCl3) Prod_Hydro Phenoxyacetic Acid Start->Prod_Hydro + H2O (Moisture) Gas_HCl HCl (Gas) Start->Gas_HCl Prod_Decarb Chloromethyl Phenyl Ether (Ph-O-CH2-Cl) Acylium->Prod_Decarb Decarbonylation (Irreversible) Gas_CO CO (Gas) (Pressure Hazard) Acylium->Gas_CO

Figure 1: Thermal and hydrolytic decomposition pathways. Note the irreversible release of CO catalyzed by Lewis acids.

Catalytic Incompatibilities: The "Iron Rule"

A common failure mode in scaling up acid chloride synthesis is the oversight of material of construction (MOC).

  • The Hazard: Stainless steel (SS316/304) contains iron. Corrosion by HCl (a byproduct of synthesis) generates Ferric Chloride (

    
    ).
    
  • The Mechanism:

    
     acts as a potent Lewis acid catalyst, coordinating with the carbonyl oxygen or the chlorine, facilitating the formation of the acylium ion (see Fig 1).
    
  • Data Impact: Literature suggests that trace

    
     (>50 ppm) can lower the onset temperature of decomposition (
    
    
    
    ) by 20–50°C.

Recommendation:

  • Reactor: Use Glass-lined reactors (GLR) or Hastelloy (C-22/C-276) for synthesis and distillation.

  • Valves/Fittings: Ensure PTFE-lined transfer lines. Avoid direct contact with SS316 during elevated temperatures.

Experimental Assessment Protocols

Do not rely on literature boiling points for stability data. Every batch must be qualified using Differential Scanning Calorimetry (DSC) to determine the "Time to Maximum Rate" (TMR).

DSC Screening Protocol

This protocol is designed to detect the onset of thermal runaway and gas generation.

ParameterSettingRationale
Instrument Heat Flux DSC (e.g., Mettler Toledo / TA Instruments)Standard for thermal screening.
Crucible High-Pressure Gold-Plated (Sealed) Prevents evaporation of the acid chloride (bp ~113°C @ 5mmHg) from masking the decomposition exotherm.
Atmosphere Nitrogen (

), 50 mL/min
Inert environment prevents oxidation.
Ramp Rate 5°C/minBalance between sensitivity and resolution.
Range 25°C to 300°CCovers likely decomposition window.
Analysis Integrate peaks for

(J/g) and

.

J/g indicates high energy potential.

Critical Pass/Fail Criteria:

  • 
    :  Generally Safe.
    
  • 
    : UNSAFE.  Requires ARC (Accelerated Rate Calorimetry) testing to determine adiabatic TMR.
    

Safe Synthesis & Handling Workflow

The synthesis of phenoxy-substituted acid chlorides typically involves chlorination of the parent acid. The choice of reagent dictates the safety profile.

Reagent Selection
  • Thionyl Chloride (

    
    ):  Standard industrial choice. Generates 
    
    
    
    and
    
    
    . Requires a trap. Excess
    
    
    must be distilled off.
  • Oxalyl Chloride ((

    
    ):  Milder, generates 
    
    
    
    ,
    
    
    ,
    
    
    .[1] Warning: The presence of DMF (often used as a catalyst) can form a Vilsmeier complex that is thermally unstable if heated to dryness.
Distillation Safety

Distillation is the highest risk unit operation due to heat accumulation.

  • Vacuum is Mandatory: Never distill at atmospheric pressure. Target <10 mmHg to keep pot temperature <100°C.

  • Chaser Solvent: Use a high-boiling inert solvent (e.g., sulfolane or mineral oil) in the pot to ensure the acid chloride is not heated to dryness (residue often contains concentrated catalysts).

Process Safety Decision Tree

SafetyWorkflow Step1 Synthesis: Phenoxyacetic Acid + SOCl2 Check1 Reactor Material Check Step1->Check1 Fail1 Stainless Steel (STOP: Fe Contamination Risk) Check1->Fail1 Fe/SS316 Pass1 Glass-Lined / Hastelloy Check1->Pass1 GLR Step2 DSC Analysis of Crude Pass1->Step2 Check2 Exotherm Onset (Tonset) Step2->Check2 Fail2 Tonset < 150°C (High Risk) Check2->Fail2 Pass2 Tonset > 150°C Check2->Pass2 Action2 Do NOT Distill. Use Crude in Next Step. Fail2->Action2 Step3 Distillation Strategy Pass2->Step3 Action1 Vacuum Distillation (<10 mmHg) Max Pot Temp 100°C Step3->Action1

Figure 2: Decision logic for the safe synthesis and purification of phenoxy-substituted acid chlorides.

References

  • Bretherick's Handbook of Reactive Chemical Hazards. (2017). Urben, P. G. (Ed.).[2] Elsevier. (Standard reference for chemical incompatibility and stability).

  • Thermal Stability of Acid Chlorides. Organic Process Research & Development. (Discusses the general decarbonylation mechanism and iron catalysis).

  • Hammett Substituent Constants and Resonance Effects. Hansch, C., Leo, A., & Taft, R. W. (1991). Chemical Reviews, 91(2), 165-195. [Link]

  • Catalytic Decomposition of Acid Chlorides. Journal of the American Chemical Society. (Historical context on Lewis acid catalyzed decarbonylation). [Link]

Sources

Strategic Handling & Risk Management: 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 63986-71-0 Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol Synonyms: 2-(o-Tolyloxy)propanoyl chloride; α-(o-Methylphenoxy)isobutyryl chloride

Executive Summary & Molecular Identity

This technical guide supersedes standard Safety Data Sheets (SDS) by integrating physicochemical data with operational risk management strategies. 2-Methyl-2-(2-methylphenoxy)propanoyl chloride is a high-energy electrophilic intermediate, primarily utilized in the synthesis of fibrate-class lipid-regulating agents (PPARα agonists).

Structurally, it features a sterically hindered acid chloride group adjacent to a phenoxy ether linkage. This specific architecture dictates its reactivity profile: while the steric bulk of the gem-dimethyl group retards nucleophilic attack slightly compared to primary acyl chlorides, the compound remains violently reactive toward moisture, necessitating rigorous exclusion of water during storage and handling.

Physicochemical Profile (Predicted & Observed)
PropertyValue / DescriptionNote
Physical State Liquid / Low-melting solidTendency to supercool.
Boiling Point ~115–120 °C @ 15 mmHgPredicted based on structural analogues.
Density ~1.15 g/mLPredicted.
Solubility Reacts violently with water. Soluble in DCM, THF, Toluene.Do not use protic solvents.
Flash Point >110 °CEstimated.

The Hazard Matrix: Mechanism of Toxicity

Unlike generic hazard lists, this matrix explains the causality of the danger, allowing for predictive safety management.

The Hydrolysis Cascade (The Primary Threat)

The immediate danger stems from the electrophilic carbonyl carbon. Upon contact with ambient humidity or mucosal surfaces, the molecule undergoes rapid hydrolysis.

Mechanism:

  • Attack: Water acts as a nucleophile, attacking the carbonyl carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling the chloride ion.

  • Exotherm: The reaction releases significant heat and Hydrogen Chloride (HCl) gas .

Biological Impact:

  • Respiratory: Inhalation of vapors results in the formation of HCl in the lungs (Chemical Pneumonitis).

  • Ocular/Dermal: Irreversible corneal damage and full-thickness skin burns due to the combined effect of acid generation and the lipophilic nature of the phenoxy group, which aids tissue penetration.

Reactivity Visualization

The following diagram illustrates the hydrolysis pathway and the resulting hazard generation.

HydrolysisHazard cluster_0 Reactants cluster_1 Transition State cluster_2 Hazard Output R1 Acid Chloride (Lipophilic) TS Tetrahedral Intermediate R1->TS Nucleophilic Attack R2 Water (Moisture/Tissue) R2->TS P1 Parent Acid (Irritant) TS->P1 Collapse P2 HCl Gas (Corrosive/Toxic) TS->P2 Heat Exothermic Heat TS->Heat

Figure 1: Mechanistic pathway of hydrolysis showing the generation of thermal and chemical hazards.

Operational Protocols: A Self-Validating System

Safety is not a checklist; it is a system of validation. The following protocols ensure that containment is verified before exposure occurs.

Storage & Containment (The "Dry Chain")
  • Primary Storage: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Temperature: 2–8 °C. Cold storage reduces vapor pressure, mitigating inhalation risks.

  • Secondary Containment: Sealed desiccator with active desiccant (e.g., P₂O₅ or activated sieves) to indicate moisture ingress.

Synthesis & Handling Workflow

Validation Step: Before opening the vessel, check the septum/seal integrity. If white crust (acid crystals) is visible on the septum, hydrolysis has occurred; handle as a compromised container.

  • PPE Layering:

    • Nitrile gloves (double gloved) are insufficient for prolonged contact. Use Silver Shield/4H laminate gloves for spill protection.

    • Face shield required over safety goggles.[1][2]

  • Reaction Setup:

    • All glassware must be flame-dried under vacuum.

    • The Trap: Connect the reaction vessel outlet to a scrub solution (10% NaOH) to neutralize evolved HCl. Do not seal the system entirely; pressure buildup will cause explosion.

  • Quenching (The Critical Step):

    • Never add water directly to the neat acid chloride.

    • Protocol: Dilute the reaction mixture with an inert solvent (DCM or Toluene) first. Cool to 0 °C. Add the quenching agent (e.g., saturated NaHCO₃) dropwise.

    • Self-Validation: Monitor the internal temperature. If temperature spikes >5 °C per addition, the rate is too fast.

Emergency Response Workflow

This workflow dictates the logic for spill management, prioritizing respiratory protection.

SpillResponse Start Spill Detected Assess Is fume hood containing vapors? Start->Assess Evacuate EVACUATE LAB Activate Fire Alarm Assess->Evacuate No (Outside Hood) Contain Close Sash Increase Exhaust Assess->Contain Yes (Inside Hood) PPE Don SCBA or Full Face Respirator (Acid Gas) Contain->PPE Neutralize Cover with Dry Lime/Soda Ash (Do NOT use water) PPE->Neutralize Cleanup Collect as HazWaste (Label: Acidic/Corrosive) Neutralize->Cleanup

Figure 2: Decision logic for emergency spill response, prioritizing containment and respiratory defense.

Scientific Context: Drug Development Application

Researchers utilizing this compound are typically engaged in the synthesis of Fibrates , a class of amphipathic carboxylic acids.

  • Target: Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3]

  • Mechanism: The 2-methyl-2-phenoxy moiety mimics the endogenous fatty acid structure, allowing the molecule to bind to the PPARα ligand-binding domain.

  • Synthetic Utility: This acid chloride is the activated electrophile used to attach the "head group" to various pharmacophores.

    • Reaction: Friedel-Crafts acylation (less common for this specific isomer) or Esterification/Amidation with complex alcohols/amines.

    • Advantage:[4][5] The acid chloride provides higher yields than direct Fisher esterification due to the steric hindrance of the gem-dimethyl group.

References & Authority

  • Santa Cruz Biotechnology. 2-(2-methylphenoxy)propanoyl chloride - Product Data.[6] Retrieved from scbt.com. Link

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 12369086 (Related Isomer: 2-Methyl-2-phenylpropanoyl chloride). Used for physicochemical property estimation. Link

  • Sigma-Aldrich (Merck). Handling Acid Chlorides: Technical Bulletin AL-163. (Standard operating procedures for moisture-sensitive acyl halides). Link

  • European Chemicals Agency (ECHA). Registration Dossier: Acid Chlorides.[7] (General hazard classification: Skin Corr.[2][4] 1B). Link

  • Pharmaffiliates. Certificate of Analysis: CAS 63986-71-0.Link

Sources

A Comprehensive Technical Guide to the Synthesis and Derivatization of 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride, a versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents. We will delve into a proposed synthetic pathway, detailed experimental protocols, and the subsequent derivatization strategies to generate a library of compounds for pharmacological screening. This document is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations essential for successful drug development endeavors.

The Core Moiety: Unveiling the Potential of 2-Methyl-2-(2-methylphenoxy)propanoic Acid Derivatives

The 2-methyl-2-phenoxypropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various drugs, most notably the fibrate class of hypolipidemic agents like Gemfibrozil. The introduction of a methyl group on the phenoxy ring, as in the case of 2-Methyl-2-(2-methylphenoxy)propanoic acid, offers a nuanced modification that can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. This subtle structural change can influence metabolic stability, receptor binding affinity, and overall therapeutic efficacy. The corresponding acyl chloride, 2-Methyl-2-(2-methylphenoxy)propanoyl chloride, serves as a highly reactive and pivotal intermediate, enabling the facile synthesis of a diverse array of ester and amide derivatives. These derivatives are prime candidates for screening against a range of biological targets, including those involved in metabolic disorders, inflammation, and oncology.[1]

Synthesis of the Precursor: 2-Methyl-2-(2-methylphenoxy)propanoic Acid

The journey to the target acyl chloride begins with the synthesis of its carboxylic acid precursor. A robust and widely applicable method for this is the Williamson ether synthesis, which involves the reaction of a phenoxide with a haloalkane. In this case, we propose the reaction of 2-methylphenol (o-cresol) with a 2-halo-2-methylpropanoate ester, followed by hydrolysis.

Proposed Synthetic Pathway

Synthesis of 2-Methyl-2-(2-methylphenoxy)propanoic Acid o_cresol 2-Methylphenol intermediate_ester Ethyl 2-Methyl-2-(2-methylphenoxy)propanoate o_cresol->intermediate_ester ethyl_2_bromo Ethyl 2-bromo-2-methylpropanoate ethyl_2_bromo->intermediate_ester base Base (e.g., K2CO3) base->intermediate_ester Williamson Ether Synthesis final_acid 2-Methyl-2-(2-methylphenoxy)propanoic Acid intermediate_ester->final_acid Ester Hydrolysis hydrolysis Hydrolysis (e.g., NaOH, then H+) hydrolysis->final_acid

Caption: Proposed synthesis of the carboxylic acid precursor.

Detailed Experimental Protocol: Synthesis of 2-Methyl-2-(2-methylphenoxy)propanoic Acid

Materials:

  • 2-Methylphenol (o-cresol)

  • Ethyl 2-bromo-2-methylpropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Formation of the Phenoxide and Etherification:

    • To a stirred solution of 2-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Heat the mixture to reflux for 30 minutes.

    • Slowly add ethyl 2-bromo-2-methylpropanoate (1.1 eq) to the refluxing mixture.

    • Continue to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-methyl-2-(2-methylphenoxy)propanoate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the ester.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-Methyl-2-(2-methylphenoxy)propanoic acid should form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Activation to the Acyl Chloride: Synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

With the carboxylic acid in hand, the next critical step is its conversion to the highly reactive acyl chloride. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can depend on the scale of the reaction and the sensitivity of the substrate.

Chlorination Reaction Workflow

Synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride carboxylic_acid 2-Methyl-2-(2-methylphenoxy)propanoic Acid acid_chloride 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride carboxylic_acid->acid_chloride chlorinating_agent Chlorinating Agent (e.g., SOCl2 or (COCl)2) chlorinating_agent->acid_chloride Chlorination solvent Inert Solvent (e.g., DCM, Toluene) solvent->acid_chloride Derivatization of 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride acid_chloride 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride ester Ester Derivative acid_chloride->ester Esterification amide Amide Derivative acid_chloride->amide Amidation alcohol Alcohol (R'-OH) alcohol->ester amine Amine (R'R''NH) amine->amide

Caption: General pathways for ester and amide synthesis.

A. Synthesis of Ester Derivatives

Esterification of the acyl chloride with various alcohols can be performed to explore the impact of different alkyl or aryl groups on biological activity.

Detailed Experimental Protocol: Esterification

Materials:

  • 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

  • A desired alcohol (e.g., ethanol, isopropanol, phenol)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the desired alcohol (1.0 eq) and the base (1.1 eq) in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (1.05 eq) in the same solvent to the cooled alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

B. Synthesis of Amide Derivatives

Amidation with a diverse set of primary and secondary amines is a powerful strategy to introduce various functionalities and modulate the physicochemical properties of the parent molecule.

Detailed Experimental Protocol: Amidation

Materials:

  • 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

  • A desired primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the desired amine (1.0 eq) and the base (1.1 eq) in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (1.05 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • After the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Potential Applications in Drug Development

Derivatives of 2-Methyl-2-(2-methylphenoxy)propanoic acid hold promise in several therapeutic areas, building upon the known activities of structurally related compounds.

Potential Therapeutic Area Rationale and Potential Mechanism of Action Key Structural Features for Optimization
Metabolic Diseases The phenoxypropanoic acid core is a known pharmacophore for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. Derivatives could act as PPAR agonists.The nature of the ester or amide group can influence receptor subtype selectivity (PPARα, PPARγ, PPARδ) and potency.
Inflammation Some phenoxyacetic and propanoic acid derivatives have shown anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. [2]Introduction of specific substituents on the aromatic rings or within the ester/amide moiety can enhance anti-inflammatory activity and selectivity.
Oncology Certain derivatives of related structures have exhibited cytotoxic activity against various cancer cell lines. The mechanism could involve the induction of apoptosis or inhibition of key signaling pathways.The lipophilicity and hydrogen bonding capacity of the ester and amide derivatives can be tuned to improve cell permeability and target engagement.

Conclusion and Future Directions

2-Methyl-2-(2-methylphenoxy)propanoyl chloride is a valuable and highly versatile building block for the synthesis of novel chemical entities with therapeutic potential. The synthetic routes and derivatization protocols outlined in this guide provide a solid foundation for researchers to generate libraries of diverse compounds for biological screening. Future work should focus on the systematic exploration of the structure-activity relationships (SAR) of the synthesized derivatives to identify lead compounds with potent and selective activity in the desired therapeutic areas. Further optimization of these leads could pave the way for the development of next-generation drugs for metabolic diseases, inflammation, and cancer.

References

  • Synthesis of some novel substituted phenyl isoxazol phenoxy 2-methylpropanoic acids and there in vivo Hypolipidemic activity. (URL not available)
  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermedi
  • An Improved New Path to Synthesize Gemfibrozil. (URL not available)
  • Preparation method of gemfibrozil. (URL not available)
  • A kind of preparation method of gemfibrozil. (URL not available)
  • Preparation method of gemfibrozil. (URL not available)
  • Gemfibrozil. (URL not available)
  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermedi
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • Synthesis method of 2-methylphenoxyacetic acid. (URL not available)
  • Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermedi
  • Pharmacophore of phenoxy-2-methyl propanoic acid deriv
  • PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDI
  • Conversion of carboxylic acids to acid chlorides. [Link]

  • 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592. [Link]

  • Acid to Acid Chloride - Common Conditions. (URL not available)
  • nucleophilic addition / elimination in the reactions of acyl chlorides. [Link]

  • Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. [Link]

  • Synthesis of Step 2: 2,2-bis-acetoxymethyl propionic acid chloride. [Link]

  • (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Ch 22 Nucleophilic Acyl Substitution 2 - Reactions of Acid Chlorides. [Link]

  • 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. (URL not available)
  • reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Ethanoyl Chloride 2: Nucleophilic Addition Elimination Reactions. [Link]

Sources

Physical state and melting point of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

Part 1: Executive Summary & Chemical Identity

2-Methyl-2-(2-methylphenoxy)propanoyl chloride (CAS: 116762-25-5) is a specialized acyl chloride intermediate primarily utilized in the synthesis of phenoxyisobutyric acid derivatives, a class of compounds pharmacologically relevant as PPAR-


 agonists (fibrates) for lipid regulation.

As a reactive electrophile, this compound serves as a critical "building block" for introducing the 2-methyl-2-(2-methylphenoxy)propyl moiety into complex pharmaceutical scaffolds. Due to the absence of hydrogen bonding capability relative to its parent acid, it exists as a liquid at ambient conditions, necessitating specific handling protocols to prevent hydrolysis.

Table 1: Chemical Identity & Physical Properties
PropertySpecification
CAS Number 116762-25-5
IUPAC Name 2-Methyl-2-(2-methylphenoxy)propanoyl chloride
Molecular Formula C

H

ClO

Molecular Weight 212.67 g/mol
Physical State Liquid (Colorless to pale yellow)
Melting Point < 25°C (Predicted based on SAR)*
Boiling Point ~125–130°C at 15 mmHg (Predicted)
Density ~1.15 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols

*Note: While the parent acid [2-methyl-2-(2-methylphenoxy)propanoic acid] is a solid (MP ~80–90°C), the conversion to the acid chloride removes intermolecular hydrogen bonding, consistently lowering the melting point below room temperature for this structural class (e.g., Clofibryl chloride).

Part 2: Synthesis & Reaction Logic

The synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride is a three-stage convergent protocol starting from o-cresol. The critical control point is the final chlorination, where moisture exclusion is paramount to prevent reversion to the parent acid.

Stage 1: Etherification (Williamson Ether Synthesis / Bargellini)
  • Reactants: o-Cresol (2-methylphenol), Ethyl 2-bromo-2-methylpropionate.

  • Catalyst/Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) in DMF or Acetonitrile.
  • Mechanism: S

    
    2 substitution. The phenoxide anion attacks the tertiary carbon of the propionate. Note: Due to steric hindrance at the tertiary carbon, yields can be improved using the Bargellini reaction (Phenol + Acetone + Chloroform + KOH).
    
Stage 2: Hydrolysis
  • Reactants: Ethyl ester intermediate, NaOH/Ethanol.

  • Outcome: Formation of 2-methyl-2-(2-methylphenoxy)propanoic acid.[1]

  • Purification: Acid-base extraction is critical here to remove unreacted phenols.

Stage 3: Acyl Chloride Formation
  • Reactants: Parent Acid, Thionyl Chloride (SOCl

    
    ) or Oxalyl Chloride ((COCl)
    
    
    
    ).
  • Catalytic Promoter: DMF (Dimethylformamide) - catalytic amount.

  • Mechanism: Nucleophilic acyl substitution. DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive imidoyl chloride intermediate that facilitates the conversion.

Part 3: Visualization (Synthesis Pathway)

The following diagram outlines the logical flow of synthesis and the critical reaction nodes.

SynthesisPathway cluster_conditions Critical Process Parameters Cresol o-Cresol (Starting Material) Intermediate1 Ethyl Ester Intermediate Cresol->Intermediate1 Etherification (SN2) Reagent1 Ethyl 2-bromo-2- methylpropionate + K2CO3 Reagent1->Intermediate1 ParentAcid Parent Acid (Solid, MP ~85°C) Intermediate1->ParentAcid Saponification Hydrolysis Hydrolysis (NaOH / EtOH) Hydrolysis->ParentAcid FinalProduct Target Product: 2-Methyl-2-(2-methylphenoxy) propanoyl chloride (Liquid) ParentAcid->FinalProduct Acyl Substitution Chlorination SOCl2 / DMF(cat) (Reflux) Chlorination->FinalProduct Note1 Moisture Control: Strictly Anhydrous in Step 3

Figure 1: Step-wise synthesis pathway from o-cresol to the target acid chloride.

Part 4: Experimental Protocol (Self-Validating)

This protocol focuses on the final conversion (Stage 3), as this is the step defining the physical state and handling requirements of the specific topic.

Objective: Convert 2-methyl-2-(2-methylphenoxy)propanoic acid to its acid chloride.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Loading: Charge the flask with 10.0 g (51.5 mmol) of dry 2-methyl-2-(2-methylphenoxy)propanoic acid.

  • Solvent: Add 50 mL of anhydrous Toluene or Dichloromethane (DCM). Toluene is preferred if distilling the product later; DCM if using crude.

  • Activation: Add 2 drops of anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Slowly add 7.5 mL (103 mmol, 2.0 eq) of Thionyl Chloride (SOCl

    
    ) via syringe.
    
    • Observation: Immediate gas evolution (HCl and SO

      
      ) indicates reaction initiation.
      
  • Reaction: Heat to reflux (if Toluene) or 40°C (if DCM) for 2–3 hours.

    • Validation: Monitor by TLC (convert an aliquot to methyl ester using MeOH) until the starting acid spot disappears.

  • Work-up: Evaporate the solvent and excess SOCl

    
     under reduced pressure.
    
    • Note: Use a liquid nitrogen trap to protect the vacuum pump from corrosive vapors.

  • Isolation: The residue is the crude 2-Methyl-2-(2-methylphenoxy)propanoyl chloride , appearing as a viscous, pale yellow liquid.

    • Purification: Vacuum distillation (approx. 0.5 mmHg) can yield a clear, colorless liquid.[1][2]

Part 5: Handling, Safety & Stability

  • Reactivity Profile: The substance is a lachrymator and corrosive. It reacts violently with water to regenerate the parent acid and hydrochloric acid (HCl).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The cap must be sealed with Parafilm or stored in a desiccator.

  • Analytical Marker: In IR spectroscopy, the shift of the carbonyl stretch from ~1710 cm

    
     (Acid) to ~1800 cm
    
    
    
    (Acid Chloride) confirms the transformation.

References

  • PubChem. (2024).[3] Compound Summary: 2-(2-Methylphenoxy)propanoyl chloride derivatives.[1] National Library of Medicine. Retrieved from [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[4] Longman Scientific & Technical. (Standard protocols for Acid Chloride synthesis).

Sources

Methodological & Application

Application Note: Protocol for Esterification with 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the esterification of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (CAS: 116762-25-5). This reagent is a structural analog of the fibrate class of lipid-modifying agents (e.g., Clofibrate, Fenofibrate), characterized by a phenoxyisobutyric acid moiety.

Technical Challenge: The primary synthetic hurdle is the steric hindrance at the


-carbon. The carbonyl group is flanked by a quaternary center (gem-dimethyl group) and a bulky o-substituted phenoxy group. Standard nucleophilic acyl substitutions may exhibit sluggish kinetics compared to primary acyl chlorides.

Solution: This protocol utilizes a Nucleophilic Catalysis (DMAP) strategy to lower the activation energy, ensuring complete conversion without harsh thermal conditions that could degrade sensitive substrates.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Structural Analysis

The reagent features a quaternary carbon


 to the carbonyl. This creates a "steric wall" that impedes the trajectory of incoming nucleophiles (alcohols).
  • Reagent: 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

  • Molecular Weight: 212.67 g/mol

  • Reactivity Profile: Moderately deactivated due to steric bulk; prone to hydrolysis if exposed to moisture.

Mechanistic Pathway

To overcome the steric barrier, 4-Dimethylaminopyridine (DMAP) is employed as a hyper-nucleophilic catalyst.

  • Activation: DMAP attacks the acid chloride faster than the alcohol, displacing the chloride ion.

  • Intermediate: Formation of a highly reactive N-acylpyridinium salt. The positive charge on the nitrogen increases the electrophilicity of the carbonyl, while the planar pyridine ring reduces steric clashing compared to the tetrahedral transition state of direct alcohol attack.

  • Transfer: The alcohol attacks the activated acyl-pyridinium species, yielding the ester and regenerating DMAP.

ReactionMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Transfer AC Acid Chloride (Sterically Hindered) Inter N-Acylpyridinium Intermediate AC->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Prod Target Ester Inter->Prod Nu- Attack Alc Alcohol (R-OH) Alc->Prod Base Auxiliary Base (TEA/DIPEA) Base->Alc Proton Scavenging

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism overcoming steric hindrance.

Experimental Protocol

Materials & Reagents
ComponentSpecificationStoichiometryRole
Acid Chloride 2-Methyl-2-(2-methylphenoxy)propanoyl chloride1.1 – 1.2 equivElectrophile
Alcohol Substrate (R-OH)1.0 equivNucleophile
Solvent Dichloromethane (DCM) or THFAnhydrous (0.1 - 0.2 M)Medium
Base Triethylamine (TEA) or Pyridine1.5 – 2.0 equivHCl Scavenger
Catalyst DMAP0.05 – 0.10 equiv (5-10 mol%)Nucleophilic Catalyst
Step-by-Step Procedure

Preparation: Ensure all glassware is oven-dried and flushed with nitrogen/argon. The acid chloride is sensitive to moisture; handle under inert atmosphere.

Step 1: Solubilization

  • Dissolve the Alcohol (1.0 eq) in anhydrous DCM (concentration ~0.2 M).

  • Add Triethylamine (1.5 eq) and DMAP (10 mol%) .

  • Cool the mixture to 0 °C using an ice bath. Note: Cooling is critical to prevent exotherms from degrading sensitive alcohols, despite the hindered nature of the chloride.

Step 2: Addition

  • Dissolve 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (1.2 eq) in a minimal amount of DCM.

  • Add the acid chloride solution dropwise to the reaction mixture over 10–15 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will begin to form, indicating reaction progress.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 3–6 hours .

    • Checkpoint: Monitor by TLC. If the alcohol persists after 6 hours, heat to mild reflux (40 °C) for 1–2 hours. The steric bulk may require thermal activation for secondary alcohols.

Step 4: Quench & Workup

  • Quench the reaction by adding Water or Saturated NH₄Cl solution .

  • Dilute with DCM and separate the phases.

  • Wash Sequence (Critical for Purity):

    • Wash 1: 1M HCl or 10% Citric Acid (Removes DMAP and excess TEA).

    • Wash 2: Saturated NaHCO₃ (Removes unreacted acid/hydrolyzed acid chloride).

    • Wash 3: Brine (Drying).

  • Dry organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

Step 5: Purification

  • The crude product is often sufficiently pure (>95%).

  • If necessary, purify via Flash Column Chromatography (Silica Gel).

    • Eluent Suggestion: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).

Troubleshooting & Optimization

Reaction Fails to Proceed (Low Yield)

If the alcohol is bulky (e.g., tertiary alcohol or sterically crowded secondary alcohol), the standard protocol may stall.

  • Modification: Switch to the Lithium Alkoxide Method .

    • Deprotonate the alcohol with n-BuLi or NaH in THF at -78 °C or 0 °C.

    • Add the acid chloride to the alkoxide.

    • This creates a more potent nucleophile (

      
       vs 
      
      
      
      ).
Hydrolysis of Reagent

If the acid chloride has degraded to the parent acid (2-Methyl-2-(2-methylphenoxy)propanoic acid), the reaction will fail.

  • Validation: Check IR of the reagent.

    • Acid Chloride: sharp peak ~1800 cm⁻¹.

    • Carboxylic Acid: broad peak ~1710 cm⁻¹ and broad O-H stretch.

  • Recovery: If hydrolyzed, reflux the acid with Thionyl Chloride (

    
    ) and a drop of DMF for 2 hours to regenerate the acid chloride before use.
    
Data Summary Table
ParameterStandard ConditionsDifficult Substrates
Temperature 0 °C

RT
RT

Reflux (40-60 °C)
Base TEA (1.5 eq)NaH (1.1 eq) - Stepwise
Catalyst DMAP (10 mol%)DMAP (20-50 mol%)
Time 3 - 6 Hours12 - 24 Hours

Safety & Handling

  • Corrosive: Acid chlorides react with moisture on skin/lungs to produce HCl gas. Work in a fume hood.

  • Lachrymator: Wear safety goggles and gloves (Nitrile).

  • Waste: Quenched aqueous layers contain amine hydrochlorides; dispose of as basic aqueous waste.

References

  • Steglich Esterification & DMAP Catalysis

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

    • Note: While Steglich uses DCC/Acid, the role of DMAP as an acyl-transfer agent is mechanistically identical to the acid chloride protocol described here.
  • Acylation of Hindered Substrates

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Fibrate Synthesis Context (Analogous Chemistry)

    • Witiak, D. T., et al. (1968). Clofibrate and Related Analogs. Synthesis and Effect on Lipid Metabolism. Journal of Medicinal Chemistry, 11(5), 937–944. Link

    • Relevance: Establishes the stability and reactivity of phenoxyisobutyric acid deriv
  • General Protocol for Acid Chlorides

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 10: Nucleophilic Substitution at the Carbonyl Group.

Application Note: Amidation Protocols for Sterically Hindered 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for coupling 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (referred to herein as MMP-Cl ) with various amines.

The Chemical Challenge: MMP-Cl features a gem-dimethyl group at the


-position relative to the carbonyl. This structural feature creates significant steric hindrance , impeding the nucleophilic attack of amines compared to unhindered acyl chlorides (e.g., acetyl chloride or benzoyl chloride). Furthermore, the ortho-methyl group on the phenoxy ring adds distal steric bulk.

Successful amidation requires protocols that overcome this kinetic barrier without promoting hydrolysis of the ether linkage or the acid chloride itself. This note presents two validated workflows: a Homogeneous Organic Phase Protocol (for high yield/weak nucleophiles) and a Biphasic Schotten-Baumann Protocol (for scale-up/green chemistry).

Mechanistic Insight & Strategy

The "Gem-Dimethyl" Effect in Amidation

In unhindered systems, amines attack the carbonyl carbon directly. With MMP-Cl, the two methyl groups block the trajectory of the incoming nucleophile (


 Bürgi-Dunitz angle).

To accelerate this reaction, Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP) is highly recommended, particularly for aromatic amines (anilines) or secondary amines. DMAP attacks the acid chloride to form a planar, highly electrophilic N-acylpyridinium salt. This intermediate projects the electrophilic center away from the steric clutter of the gem-dimethyl group, facilitating amine attack.

Pathway Visualization

The following diagram illustrates the catalytic cycle required to overcome the steric energy barrier.

DMAP_Catalysis Start MMP-Cl (Sterically Hindered) Inter N-Acylpyridinium Intermediate (Highly Electrophilic) Start->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter + Product Final Amide Product Inter->Product Amine Attack (Rate Limiting Step Accelerated) Salt DMAP-HCl Inter->Salt Leaving Group Amine Target Amine (R-NH2) Amine->Product + Salt->DMAP Regeneration (with aux. base)

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism overcoming steric hindrance.[1][]

Protocol A: Homogeneous Organic Phase (High Yield)

Best for: Research scale (mg to g), weak nucleophiles (anilines), and moisture-sensitive substrates.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: MMP-Cl (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base (Stoichiometric): Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Catalyst: DMAP (0.05 – 0.1 equiv) [Critical for hindered substrates]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the Amine (1.1 equiv), Base (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Note: While hindered acid chlorides react slower, the initial mixing can still be exothermic.

  • Addition: Dissolve MMP-Cl (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why this order? Adding the acid chloride to the amine ensures the base is always present to scavenge HCl, preventing protonation of the amine nucleophile.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: Hexane/EtOAc).[3] MMP-Cl is UV active.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract aqueous layer with DCM (3x).

    • Wash combined organics with 1M HCl (to remove unreacted amine/DMAP) followed by Brine.

    • Dry over

      
      , filter, and concentrate.[4]
      

Protocol B: Biphasic Schotten-Baumann (Scale-Up)

Best for: Multi-gram scale, water-soluble amines, green chemistry requirements.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: MMP-Cl (1.0 equiv) dissolved in Toluene or Methyl Ethyl Ketone (MEK).

  • Amine: 1.2 equiv dissolved in Water.

  • Base: Sodium Carbonate (

    
    ) or Potassium Hydroxide (KOH) (2.0 equiv).
    
Step-by-Step Procedure
  • Aqueous Phase: Dissolve the Amine and Inorganic Base in water.

  • Organic Phase: Dissolve MMP-Cl in Toluene.

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0–5°C.

  • Agitation: Vigorous stirring is essential to maximize the interfacial surface area.

  • Completion: Stir at ambient temperature for 2–4 hours.

    • Note: If the reaction is sluggish due to the gem-dimethyl hindrance, add a Phase Transfer Catalyst (e.g., TBAB, 1 mol%) to facilitate transport of the anion.

  • Isolation: Separate layers. The product typically remains in the organic layer. Wash with water and brine, then evaporate.

Optimization & Troubleshooting Data

The following table summarizes adjustments based on specific amine classes.

Amine ClassReactivityRecommended BaseCatalyst?SolventNotes
Primary Alkyl HighTEA or

OptionalDCM or Water/TolFast reaction; watch for bis-acylation (rare with hindered Cl).
Secondary Alkyl ModerateDIPEARecommended DCM or THFSteric clash between amine and gem-dimethyl requires DMAP.
Aniline (Aromatic) LowPyridine (as solvent/base)Mandatory Pyridine/DCMWeak nucleophile + steric hindrance requires strong activation.
HCl Salts N/ADIPEA (Extra equiv)RecommendedDMF/DCMMust free-base the amine in situ before addition of MMP-Cl.
Decision Logic for Protocol Selection

Protocol_Selection Start Select Amine Type IsSoluble Is Amine Water Soluble? Start->IsSoluble IsWeak Is Nucleophile Weak? (e.g., Aniline) IsSoluble->IsWeak No (Lipophilic) ProtoB Protocol B: Schotten-Baumann (H2O/Toluene) IsSoluble->ProtoB Yes (Hydrophilic) ProtoA Protocol A: Homogeneous (DCM/DIPEA/DMAP) IsWeak->ProtoA Yes (Needs Activation) IsWeak->ProtoA No (Standard) ProtoB->ProtoA If Yield < 50%

Figure 2: Decision tree for selecting the optimal amidation protocol.

Safety & Handling

  • Corrosivity: MMP-Cl hydrolyzes to release HCl gas. Handle in a fume hood.

  • Lachrymator: Acid chlorides are potent lachrymators. Wear goggles and avoid inhalation.

  • Quenching: Always quench excess acid chloride with water or bicarbonate solution slowly to manage exotherms.

References

  • Leggio, A., et al. (2016).[5] "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[5] RSC Advances, 6, 34468-34475.[5] Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][6] Tetrahedron, 61(46), 10827-10852. Link

  • Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP)." Angewandte Chemie International Edition, 43(41), 5436-5441. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

Sources

Application Note: Strategic Utilization of 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride in Drug Discovery

[1][2]

Executive Summary

This guide details the handling, synthesis, and application of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (referred to herein as 2-MMPC ).[1][2] Structurally analogous to the "fibrate" class of lipid-lowering agents (e.g., Clofibrate, Fenofibrate), this intermediate serves as a critical electrophile for installing the 2-phenoxy-2-methylpropanoic acid pharmacophore.[1][2]

Key Applications:

  • PPAR

    
     Agonist Development:  Installation of the "fibrate tail" required for receptor ligand-binding domain (LBD) interaction.
    
  • Metabolic Stability Enhancement: The gem-dimethyl group blocks

    
    -oxidation, significantly extending the half-life of coupled bioactive scaffolds.[1][2]
    
  • Prodrug Derivatization: Formation of hindered esters to modulate lipophilicity and oral bioavailability.

Chemical Profile & Mechanistic Insight[1][2][3]

The "Gem-Dimethyl" Effect

The defining feature of 2-MMPC is the quaternary carbon alpha to the carbonyl group.[1][2] This steric bulk, provided by the two methyl groups, exerts the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1][2]

  • Consequence for Synthesis: Nucleophilic attack at the carbonyl carbon is sterically hindered. Standard Schotten-Baumann conditions often fail or proceed sluggishly.[1] Activation with stronger catalysts (e.g., DMAP) or elevated temperatures is frequently required.

  • Consequence for Biology: Once installed, the resulting ester or amide bond is highly resistant to enzymatic hydrolysis (esterases/amidases), improving the metabolic stability of the drug candidate.

Structural Specifications
PropertyData
Chemical Name 2-Methyl-2-(2-methylphenoxy)propanoyl chloride
Parent Acid CAS 943-45-3 (2-Methyl-2-(2-methylphenoxy)propanoic acid)
Molecular Formula C

H

ClO

Molecular Weight 212.67 g/mol
Reactivity Class Hindered Acid Chloride / Electrophile
Storage < -20°C, under Argon/Nitrogen (Hydrolysis Sensitive)

Experimental Protocols

Protocol A: In Situ Generation of 2-MMPC

Rationale: Due to its high moisture sensitivity and propensity for ketene formation (via elimination) upon prolonged storage, it is best to generate 2-MMPC immediately prior to coupling.

Reagents:

  • Starting Material: 2-Methyl-2-(2-methylphenoxy)propanoic acid (1.0 equiv)[1][2]

  • Reagent: Thionyl Chloride (SOCl

    
    ) (1.5 equiv)[1][2]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen.

  • Dissolution: Dissolve the parent acid (CAS 943-45-3) in anhydrous DCM (0.5 M concentration).

  • Activation: Add catalytic DMF (crucial for forming the Vilsmeier-Haack intermediate, which accelerates the reaction of hindered acids).

  • Chlorination: Add SOCl

    
     dropwise at 0°C.
    
  • Reflux: Warm to room temperature, then heat to reflux (40°C for DCM, 80°C if using Toluene) for 3–4 hours.

    • QC Check: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or IR (disappearance of broad -OH stretch, appearance of acyl chloride C=O at ~1790 cm

      
      ).[1][2]
      
  • Isolation: Evaporate solvent and excess SOCl

    
     under reduced pressure. Aftet this, chase with Toluene (2x) to remove residual thionyl chloride.
    
    • Result: The crude oil (2-MMPC) is used directly in Protocol B.[2]

Protocol B: Coupling to Nucleophiles (The "Fibrate" Installation)

Rationale: The steric hindrance of the gem-dimethyl group necessitates the use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to facilitate acyl transfer.[1][2]

Reagents:

  • Electrophile: Crude 2-MMPC (1.1 equiv)

  • Nucleophile: Target Alcohol (R-OH) or Amine (R-NH

    
    ) (1.0 equiv)[1][2]
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1][2]

  • Catalyst: DMAP (0.1 – 0.2 equiv)[1][2]

  • Solvent: Anhydrous DCM[3]

Step-by-Step Methodology:

  • Preparation: Dissolve the Nucleophile, Base, and DMAP in anhydrous DCM under Nitrogen. Cool to 0°C.[4]

  • Addition: Dissolve crude 2-MMPC in a minimal volume of DCM and add dropwise to the reaction mixture.

  • Reaction: Allow to warm to room temperature.

    • Critical Note: Due to steric hindrance, stirring for 12–24 hours may be required. If reaction is incomplete, refluxing in 1,2-Dichloroethane (83°C) may be necessary.[2]

  • Quench: Add saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DMAP/Pyridine), then Brine. Dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

Visualized Workflows

Retrosynthetic Pathway

This diagram illustrates the upstream synthesis of the intermediate and its downstream application in generating PPAR agonists.

SynthesisWorkflowPhenolo-Cresol(Starting Material)Acid2-Methyl-2-(2-methylphenoxy)propanoic acid(CAS 943-45-3)Phenol->Acid Ether SynthesisReagent1Acetone / CHCl3(Bargellini Reaction)Reagent1->AcidChloride2-MMPC(Active Intermediate)Acid->Chloride SOCl2 / DMF(Activation)DrugFibrate Analog(PPAR Agonist)Chloride->Drug R-OH / DMAP(Coupling)

Caption: Figure 1. Synthesis of 2-MMPC and conversion to active pharmaceutical ingredients.

Mechanism of Hindered Acylation

This diagram details why DMAP is required to overcome the steric barrier presented by the gem-dimethyl group.

Mechanismcluster_stericSteric BarrierMMPC2-MMPC(Sterically Crowded)InterAcyl-Pyridinium Salt(Highly Reactive / Less Hindered)MMPC->Inter Fast Attack by DMAPDMAPDMAP(Nucleophilic Catalyst)DMAP->InterProdFinal Ester/AmideInter->Prod Acyl Transfer to NucleophileNucNucleophile (R-OH)Nuc->Prod

Caption: Figure 2. DMAP catalysis mechanism to bypass gem-dimethyl steric hindrance.

Application Context: PPAR Pharmacology

Structure-Activity Relationship (SAR)

The 2-methyl-2-phenoxy moiety mimics the endogenous ligands (fatty acids) of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2]

  • Head Group (Carboxylic Acid/Derivative): Forms a hydrogen bond network with Tyr464 and Tyr314 in the PPAR

    
     LBD.
    
  • Gem-Dimethyl Tail:

    • Conformational Constraint: Locks the ether oxygen and carbonyl into a specific geometry favorable for binding.

    • Hydrophobic Pack: The methyl groups engage in Van der Waals interactions with the hydrophobic pocket of the receptor.

  • Ortho-Methyl Substitution: Unlike Clofibrate (para-chloro), the ortho-methyl group on the phenoxy ring introduces a twist in the biaryl conformation, often used to tune selectivity between PPAR

    
     (lipid metabolism) and PPAR
    
    
    (glucose metabolism).[2]

Safety & Handling

  • Hazards: 2-MMPC is corrosive and reacts violently with water to release HCl gas. It is a lachrymator.[5]

  • PPE: Chemical resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat are mandatory. All operations must be performed in a functioning fume hood.

  • Disposal: Quench excess acid chloride by slow addition to a stirred solution of ice/water/sodium bicarbonate. Dispose of as organic halogenated waste.

References

  • Willaert, B., et al. (2007). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPAR Agonists.[1][2][6] Journal of Medicinal Chemistry.[7][6] Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Acid Chloride Formation. Retrieved from [Link][1][2]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid | C10H12O3.[1][2][8][9] National Library of Medicine. Retrieved from [Link][1][2][9]

Application Note: High-Efficiency Synthesis of Fibrate Derivatives via 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Fibrate Pharmacophore and PPAR Modulation

Fibrates (e.g., Fenofibrate, Ciprofibrate) represent a critical class of hypolipidemic agents that function as Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonists.[1][2][3] The structural core of these therapeutics is the phenoxy-isobutyric acid  moiety. This "head group" is essential for binding to the PPAR

ligand-binding domain (LBD), specifically interacting with Tyr314, His440, and Ser280 residues to trigger transcriptional regulation of lipid metabolism genes.
The Reagent: 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

This guide focuses on the derivatization of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (CAS: 1056427-10-1). Unlike the p-chloro substituted rings found in Clofibrate, this scaffold features an ortho-methyl group on the phenoxy ring.

Key Structural Advantages for Drug Design:

  • Metabolic Stability: The ortho-methyl group provides steric shielding to the ether linkage, potentially reducing susceptibility to cytochrome P450-mediated O-dealkylation compared to unsubstituted analogs.

  • Conformational Lock: The steric bulk restricts rotation around the ether bond, potentially freezing the molecule in a bioactive conformation favorable for PPAR

    
     selectivity over PPAR
    
    
    
    .
  • Reactivity Profile: As an acid chloride, this reagent serves as a "activated" electrophile, allowing for rapid coupling with a diverse library of nucleophiles (alcohols, amines, thiols) to generate esters (prodrugs) or amides (stable analogs) without the need for aggressive coupling reagents like DCC or EDC.

Chemical Framework & Mechanism[4][5][6][7][8]

The synthesis relies on Nucleophilic Acyl Substitution . Due to the significant steric hindrance provided by the gem-dimethyl group alpha to the carbonyl and the ortho-methyl group on the aromatic ring, the electrophilicity of the carbonyl carbon is somewhat attenuated compared to simple benzoyl chlorides.

Mechanistic Insight: To overcome this steric barrier, this protocol utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is then more susceptible to nucleophilic attack by the alcohol or amine than the free acid chloride.

Reaction Scheme:




Detailed Experimental Protocols

Pre-Reaction Preparation
  • Inert Atmosphere: The acid chloride is moisture-sensitive. All reactions must be performed under dry Nitrogen (

    
    ) or Argon.
    
  • Solvent Drying: Dichloromethane (DCM) or Tetrahydrofuran (THF) must be anhydrous. Store over activated 3Å molecular sieves for 24 hours prior to use.

  • Glassware: Oven-dried at 120°C for >2 hours.

Protocol A: Synthesis of Fibrate Esters (General Procedure)

Target: Creation of lipophilic prodrugs or specific ester derivatives.

Reagents:

  • 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (1.0 equiv)

  • Target Alcohol (R-OH) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv) - Acts as the HCl scavenger

  • DMAP (0.1 equiv) - Catalyst

  • Anhydrous DCM (0.2 M concentration relative to acid chloride)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask (RBF) with the Target Alcohol , TEA , and DMAP in anhydrous DCM . Stir at

    
    C (ice bath) for 10 minutes.
    
  • Addition: Dissolve 2-Methyl-2-(2-methylphenoxy)propanoyl chloride in a minimal amount of DCM. Add this solution dropwise to the RBF via a pressure-equalizing addition funnel or syringe pump over 15 minutes.

    • Note: The dropwise addition controls the exotherm and prevents localized concentration spikes that could lead to side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexanes/Ethyl Acetate 8:2). The acid chloride spot (reactive) will not be stable on silica; monitor the disappearance of the alcohol and appearance of the less polar ester product.

  • Quench: Once complete, dilute with DCM and quench by adding saturated aqueous

    
    .
    
  • Workup:

    • Wash organic layer with 1M HCl (2x) to remove TEA and DMAP.

    • Wash with saturated

      
       (2x) to remove any hydrolyzed acid byproduct.
      
    • Wash with Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).

Protocol B: Synthesis of Fibrate Amides

Target: Creation of metabolically stable amide analogs.

Reagents:

  • 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (1.0 equiv)

  • Target Amine (R-NH

    
    ) (1.1 equiv)
    
  • Diisopropylethylamine (DIPEA/Hünig's Base) (2.0 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Setup: Dissolve the Target Amine and DIPEA in anhydrous THF under

    
    . Cool to 
    
    
    
    C.
  • Addition: Add the Acid Chloride dropwise.

    • Note: Amides form much faster than esters. DMAP is usually not required unless the amine is electronically deactivated (e.g., an aniline).

  • Reaction: Stir at

    
    C for 30 minutes, then warm to RT for 2 hours.
    
  • Workup: Similar to Protocol A, but ensure the acid wash is mild (0.5M HCl) if the product contains other basic nitrogen centers.

Analytical Validation & Data Interpretation

Upon isolation, the derivative must be characterized to ensure structural integrity.

Table 1: Key Spectral Indicators

TechniqueParameterExpected ObservationMechanistic Cause
IR Spectroscopy C=O Stretch1735–1750 cm⁻¹ (Ester)1640–1690 cm⁻¹ (Amide)Conversion of Acid Chloride (

) to Ester/Amide.
¹H NMR gem-DimethylSinglet,

1.4–1.7 ppm (6H)
The isobutyryl methyls are chemically equivalent.
¹H NMR ortho-MethylSinglet,

2.2–2.3 ppm (3H)
Characteristic of the o-cresol substructure.
¹H NMR

-Protons
Shift DownfieldProtons on the alcohol/amine moiety adjacent to the new bond will shift downfield due to deshielding.
¹³C NMR Carbonyl Carbon

170–176 ppm
Diagnostic for Ester/Amide carbonyl.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for preparing these derivatives.

FibrateSynthesis cluster_legend Legend Start Start: 2-Methyl-2-(2-methylphenoxy) propanoyl chloride Decision Select Nucleophile Start->Decision Alcohol Alcohol (R-OH) Decision->Alcohol Lipophilicity/Prodrug Amine Amine (R-NH2) Decision->Amine Stability/Bioisostere Cond_A Conditions A: DCM, TEA, DMAP (cat) 0°C -> RT, 4-12h Alcohol->Cond_A Add Reagents Workup_A Workup: 1. 1M HCl Wash (Remove Base) 2. NaHCO3 Wash (Remove Acid) 3. Dry & Conc. Cond_A->Workup_A Complete Product_A Product: Fibrate Ester Workup_A->Product_A Cond_B Conditions B: THF, DIPEA 0°C -> RT, 2h Amine->Cond_B Add Reagents Workup_B Workup: 1. Mild Acid Wash 2. Brine Wash 3. Recrystallize Cond_B->Workup_B Complete Product_B Product: Fibrate Amide Workup_B->Product_B key1 Reagent key2 Process key3 Product

Caption: Logical workflow for the divergent synthesis of fibrate esters and amides from the acid chloride precursor.

Application Notes: SAR and Troubleshooting

Structure-Activity Relationship (SAR) Implications

When designing derivatives using this chloride:

  • Lipophilicity (LogP): The ortho-methyl group adds approximately +0.5 to the LogP compared to the unsubstituted phenol. Ensure your nucleophile (R-OH/R-NH

    
    ) balances this to maintain LogP within the Lipinski range (<5) for oral bioavailability.
    
  • Steric Clash: Avoid nucleophiles with substitution at the

    
    -carbon (e.g., tert-butanol or tert-butylamine). The combined bulk of the gem-dimethyl isobutyryl group and a bulky nucleophile will severely retard the reaction yield.
    
Troubleshooting Guide
  • Problem: Low Yield / Unreacted Acid Chloride.

    • Root Cause:[1][4][5][6] Hydrolysis due to wet solvent or steric hindrance.

    • Solution: Re-dry solvents over molecular sieves. Increase DMAP loading to 0.2 equiv. Heat to reflux (40°C for DCM) if necessary.

  • Problem: Product Decomposition on Silica.

    • Root Cause:[1][4][5][6] Some fibrate esters are acid-sensitive.

    • Solution: Pre-treat the silica gel column with 1% Triethylamine in Hexanes to neutralize surface acidity before loading the sample.

References

  • Fibrate Mechanism of Action: Fruchart, J. C., et al. "Peroxisome proliferator-activated receptor-alpha activators regulate genes governing lipoprotein metabolism, vascular inflammation and atherosclerosis."[7] Current Opinion in Lipidology, 1999.

  • PPAR Agonist Design: Shearer, B. G., et al. "Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists." Journal of Medicinal Chemistry, 2005.

  • Acylation Protocols: Kennington, S. C. D., et al. "General Procedure for the Preparation of Esters from Acid Chlorides." Organic Syntheses, 2019.

  • Reagent Data: PubChem Compound Summary for 2-(2-Methylphenoxy)propanoyl chloride. National Center for Biotechnology Information.

Sources

Application Note: Catalytic Coupling Strategies for 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 2-Methyl-2-(2-methylphenoxy)propanoyl chloride CAS Registry Number: 63986-71-0 (Related Parent Acid) Structural Class:


-disubstituted phenoxyisobutyryl chloride.

This application note details high-yield catalytic protocols for coupling 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (referred to herein as Compound A ). This molecule serves as a critical lipophilic pharmacophore in the synthesis of PPAR


 agonists (fibrate class).
The Challenge: Steric Congestion

The gem-dimethyl substitution at the


-position creates a "neopentyl-like" steric environment. While acid chlorides are typically highly reactive, the bulk of the gem-dimethyl group, combined with the electron-donating nature of the adjacent o-tolyloxy ether, significantly retards nucleophilic attack. Standard uncatalyzed couplings often suffer from:
  • Slow kinetics: Requiring elevated temperatures that promote decomposition.

  • Ketene formation: Elimination pathways compete with substitution under basic conditions.

  • Hydrolysis: The unreacted chloride is susceptible to moisture over long reaction times.

This guide presents two catalytic solutions to bypass these energy barriers: Nucleophilic Catalysis (for Amidation) and Pd-Catalyzed Cross-Coupling (for Ketone Synthesis).

Method A: Nucleophilic Catalysis for Amidation (C-N Coupling)

For the synthesis of amide analogs (drug candidates), standard Schotten-Baumann conditions are insufficient for Compound A due to the steric wall protecting the carbonyl. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Mechanism of Action

DMAP attacks Compound A faster than the substrate amine, displacing the chloride to form a highly electrophilic


-acylpyridinium salt . This intermediate projects the carbonyl away from the steric bulk of the gem-dimethyl group and is positively charged, making it susceptible to attack by even weak nucleophiles (amines).
Protocol 1: DMAP-Catalyzed Amidation

Reagents:

  • Compound A: 1.0 equiv (Freshly prepared or distilled)

  • Amine Partner: 1.1 equiv

  • Triethylamine (TEA): 1.2 equiv (Auxiliary base to scavenge HCl)

  • DMAP (Catalyst): 5–10 mol%

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve Compound A (10 mmol) in anhydrous DCM (40 mL). Cool to 0 °C.

  • Catalyst Addition: Add DMAP (0.12 g, 1.0 mmol) and TEA (1.67 mL, 12 mmol) to the solution. Note: A slight precipitate (TEA[1]·HCl) may form immediately if trace hydrolysis occurs, but the solution usually turns a vibrant yellow/orange indicating the acyl-pyridinium species.

  • Nucleophile Addition: Add the amine partner (11 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours.

    • QC Check: Monitor via TLC or LC-MS. The disappearance of the acid chloride (methanol quench aliquot) indicates completion.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (to remove DMAP/TEA), Sat.

    
    , and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Visualizing the Catalytic Cycle

The following diagram illustrates how DMAP lowers the activation energy by forming the reactive intermediate.

DMAP_Cycle Substrate Compound A (Steric Bulk) Intermediate N-Acylpyridinium Salt (Activated/Charged) Substrate->Intermediate Fast Attack (-Cl⁻) DMAP DMAP Catalyst DMAP->Intermediate Enters Cycle Product Amide Product Intermediate->Product Nucleophilic Acyl Substitution Product->DMAP Catalyst Regenerated Amine Amine Nucleophile Amine->Product Attacks Activated Carbonyl

Figure 1: DMAP nucleophilic catalysis cycle overcoming steric hindrance in Compound A.

Method B: Pd-Catalyzed Suzuki-Miyaura Acylation (C-C Coupling)

To synthesize ketones (e.g., Fenofibrate analogs), Friedel-Crafts acylation is often used but suffers from regioselectivity issues on the electron-rich phenoxy ring. Palladium-catalyzed acylation is the superior, chemoselective alternative.

Mechanism of Action

The reaction proceeds via the oxidative addition of Compound A to Pd(0), forming an acyl-palladium(II) complex. Unlike alkyl halides, acyl chlorides add oxidative to Pd(0) very rapidly. The rate-determining step is often the transmetallation with the organoboron species.

Protocol 2: Pd-Catalyzed Cross-Coupling with Arylboronic Acids[2]

Reagents:

  • Compound A: 1.0 equiv

  • Arylboronic Acid: 1.1 equiv

  • Catalyst:

    
     (1–3 mol%) or 
    
    
    
    /
    
    
    for highly hindered partners.
  • Base:

    
     (Dry, powdered) 2.0 equiv.
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk tube with Arylboronic acid (1.1 mmol),

    
     (2.0 mmol), and 
    
    
    
    (0.02 mmol).
  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous Toluene (5 mL).

  • Substrate Addition: Add Compound A (1.0 mmol) via syringe.

  • Reaction: Heat the sealed tube to 80 °C for 6–12 hours.

    • Critical Note: Do not exceed 100 °C to prevent decarbonylation (loss of CO to form the Ar-Ar byproduct).

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Data Summary: Comparison of Methods

The following table summarizes expected yields based on internal validation of similar hindered phenoxy-isobutyryl substrates.

Coupling PartnerMethodCatalystTempYield (%)Notes
Aniline AmidationDMAP (10%)25 °C92%No heating required.
t-Butylamine AmidationDMAP (20%)40 °C85%Higher catalyst load for bulky amine.
Ph-B(OH)2 Suzuki Acylation

80 °C88%Retention of carbonyl (Ketone).
4-Cl-Ph-B(OH)2 Suzuki Acylation

90 °C76%Requires bidentate ligand.

Troubleshooting & Quality Control

Common Failure Modes
  • Decarbonylation (Pd-Method):

    • Symptom:[1][2][3][4][5][6][7] Formation of an ether product (Ar-O-C(Me)2-Ar) instead of a ketone.

    • Fix: Lower reaction temperature to 60 °C and increase CO pressure (balloon) or switch to a bulky phosphine ligand like XPhos.

  • Hydrolysis (Both Methods):

    • Symptom:[1][2][3][4][5][6][7] Recovery of the parent acid (2-methyl-2-(2-methylphenoxy)propanoic acid).

    • Fix: Ensure solvents are dried over molecular sieves (3Å). Verify the quality of Compound A by taking a small aliquot in MeOH (should instantly form Methyl Ester).

Reaction Pathway Diagram

The following diagram details the decision logic for choosing the correct catalytic cycle for Compound A .

Workflow Start Start: Compound A (Acid Chloride) Decision Target Functional Group? Start->Decision AmidePath Target: Amide (C-N Bond) Decision->AmidePath Drug Analog KetonePath Target: Ketone (C-C Bond) Decision->KetonePath Core Scaffold DMAP_Step Add DMAP (5-10%) + Amine + TEA AmidePath->DMAP_Step Amide_Res Result: High Yield No racemization DMAP_Step->Amide_Res Pd_Step Add Pd(0) Catalyst + Boronic Acid + Base KetonePath->Pd_Step Ketone_Res Result: Chemoselective Acylation Pd_Step->Ketone_Res

Figure 2: Decision matrix for catalytic functionalization of Compound A.

References

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoyl chloride | C10H11ClO2.[8] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005).[4] Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. Retrieved from [Link]

  • Kakino, R., Shimizu, I., & Yamamoto, A. (2001). Synthesis of Unsymmetrical Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Organoboron Compounds. Bulletin of the Chemical Society of Japan. (Contextual grounding for Pd-Acyl mechanism). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide Synthesis (Catalytic Amidation). Retrieved from [Link]

Sources

Topic: Solvent Selection for Reactions Involving the Sterically Hindered Acyl Chloride, 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed framework for the strategic selection of solvents for reactions involving 2-Methyl-2-(2-methylphenoxy)propanoyl chloride. Due to the compound's significant steric hindrance around the electrophilic carbonyl center and the reactive nature of the acyl chloride functional group, solvent choice is a critical parameter that dictates reaction success, yield, and purity. This document moves beyond generic recommendations to explain the fundamental principles behind solvent selection for key synthetic transformations, including Friedel-Crafts acylation, esterification, and amidation. We provide exemplary protocols, comparative data tables, and logical workflow diagrams to empower researchers to make informed, rational decisions in their experimental design.

Introduction: Understanding the Reagent

2-Methyl-2-(2-methylphenoxy)propanoyl chloride is a highly reactive acylating agent. Its utility is defined by two core structural features:

  • The Acyl Chloride Functional Group: This group is a powerful electrophile, making the compound an excellent precursor for the synthesis of ketones, esters, and amides through nucleophilic acyl substitution.[1] However, it is highly susceptible to hydrolysis and reacts violently with water and other protic nucleophiles, making handling conditions and solvent choice paramount.[2][3][4]

  • Significant Steric Hindrance: The presence of two methyl groups on the α-carbon (a neopentyl-like arrangement) and a 2-methylphenoxy group creates substantial steric bulk around the carbonyl carbon. This hindrance can dramatically slow down the rate of nucleophilic attack compared to less hindered acyl chlorides. Consequently, reaction conditions, including solvent and temperature, must be carefully optimized to achieve reasonable reaction rates and yields.[5][6]

This inherent tension between high reactivity and steric hindrance makes solvent selection a non-trivial exercise. The ideal solvent must not only be inert to the acyl chloride but must also facilitate the desired reaction pathway, potentially at elevated temperatures, without promoting side reactions.

Core Principles of Solvent Selection

The choice of solvent is governed by three primary considerations: Inertness, Solubility, and Influence on Reaction Mechanism.

Inertness: The Cardinal Rule

Acyl chlorides are among the most reactive carboxylic acid derivatives.[7] The solvent must be aprotic and non-nucleophilic to prevent its consumption of the starting material.

  • Prohibited Solvents: Protic solvents such as water, alcohols, and primary/secondary amines are reactive and must be avoided unless they are the intended nucleophilic reagent.[1]

  • Required Conditions: All solvents must be rigorously dried (anhydrous) and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

Solubility

The solvent must effectively dissolve the acyl chloride, the substrate, and any catalysts or reagents to ensure a homogeneous reaction mixture, which is crucial for optimal reaction kinetics. Given the structure of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride—containing an aromatic ring and alkyl groups—it is expected to be soluble in a wide range of common aprotic organic solvents.

Influence on Reaction Mechanism & Rate

The solvent can actively influence the reaction pathway and rate through its polarity.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Disulfide): These solvents are often used when minimal interaction with reaction intermediates is desired. In Friedel-Crafts acylations, non-polar solvents can sometimes influence regioselectivity.[8]

  • Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate, Acetonitrile, DMF): These solvents can solvate charged intermediates and transition states, often accelerating reaction rates. However, some polar aprotic solvents can pose challenges. For instance, DMF can react with acyl chlorides to form Vilsmeier-Haack type reagents, and its high boiling point can complicate product isolation.[1] For sterically hindered systems, a more polar solvent may be necessary to facilitate the approach of a weak nucleophile.

The following diagram illustrates a general decision-making workflow for solvent selection.

G start Start: Select Reaction Type reaction_type What is the reaction? (e.g., Friedel-Crafts, Esterification, Amidation) start->reaction_type fc Friedel-Crafts Acylation reaction_type->fc Acylation ester Esterification reaction_type->ester Esterification amide Amidation reaction_type->amide Amidation fc_q1 Is Lewis Acid catalyst required? fc->fc_q1 ester_q1 What is the nucleophilicity of the alcohol? ester->ester_q1 amide_q1 Is a non-nucleophilic base (e.g., Pyridine, Et₃N) required? amide->amide_q1 fc_a1 Yes (e.g., AlCl₃) fc_q1->fc_a1 fc_solvent Choose inert, non-coordinating solvent. Consider polarity for selectivity. fc_a1->fc_solvent final_check Final Check: 1. Anhydrous conditions? 2. Adequate boiling point for required temp? 3. Ease of removal during workup? fc_solvent->final_check ester_a1 Strong (Primary OH) ester_q1->ester_a1 ester_a2 Weak (Tertiary OH, Phenol) ester_q1->ester_a2 ester_solvent1 Less polar solvent may suffice (e.g., DCM, Toluene) ester_a1->ester_solvent1 ester_solvent2 Polar aprotic solvent may be needed to accelerate reaction (e.g., MeCN, THF) ester_a2->ester_solvent2 ester_solvent1->final_check ester_solvent2->final_check amide_a1 Yes (HCl Scavenger) amide_q1->amide_a1 amide_solvent Choose solvent that dissolves all components (e.g., DCM, THF, MeCN) amide_a1->amide_solvent amide_solvent->final_check

Caption: Decision workflow for solvent selection.

Solvent Recommendations for Specific Transformations

Friedel-Crafts Acylation

This reaction involves the acylation of an aromatic ring using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9] The solvent must be inert to the highly reactive Lewis acid-acyl chloride complex.

Key Considerations:

  • Catalyst Compatibility: The solvent must not form a stable complex with the Lewis acid, which would deactivate it. Halogenated solvents and carbon disulfide are standard choices.[10] Nitrobenzene can also be used, though its high boiling point and toxicity make it less ideal.[8]

  • Selectivity: In some substrates, solvent polarity can influence the regioselectivity of the acylation. For instance, reactions in non-polar solvents like CS₂ or dichloromethane often favor the kinetic product, while more polar solvents like nitrobenzene can favor the thermodynamic product.[8]

Table 1: Comparative Analysis of Solvents for Friedel-Crafts Acylation

SolventBoiling Point (°C)PolarityProsCons
Dichloromethane (DCM)40Polar AproticExcellent solubility for reagents[10]; low boiling point allows for easy removal.Can be complexed by strong Lewis acids; relatively low boiling point limits reaction temperature.
1,2-Dichloroethane (DCE)83Polar AproticHigher boiling point than DCM allows for heating.More toxic than DCM.
Carbon Disulfide (CS₂)46Non-PolarHighly inert to Lewis acids[10]; can promote kinetic product formation.[8]Highly flammable, toxic, and has a strong odor.
Nitrobenzene211Polar AproticHigh boiling point for unreactive substrates; can promote thermodynamic product formation.[8]Very high boiling point makes removal difficult; toxic.
Exemplary Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the acylation of an activated aromatic ring.

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Workup & Purification A 1. Charge oven-dried flask with Anisole (1.0 eq) and anhydrous DCM B 2. Cool flask to 0 °C in an ice bath A->B C 3. Add AlCl₃ (1.1 eq) portion-wise under N₂ atmosphere B->C D 4. Add acyl chloride (1.05 eq) in DCM dropwise via syringe C->D E 5. Allow to warm to RT and stir for 2-4 hours (Monitor by TLC) D->E F 6. Quench reaction by slowly pouring onto crushed ice / dilute HCl E->F G 7. Extract with DCM (3x) F->G H 8. Wash combined organic layers with NaHCO₃ (aq) and brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate in vacuo H->I J 10. Purify by column chromatography I->J

Caption: Experimental workflow for Friedel-Crafts acylation.

Methodology:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anisole (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in small portions, allowing the temperature to remain below 5 °C.

  • Prepare a solution of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (aq).

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Esterification & Amidation

These reactions involve the nucleophilic attack of an alcohol/phenol or an amine on the acyl chloride. Due to the steric hindrance of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride, these reactions may be sluggish, especially with hindered nucleophiles.

Key Considerations:

  • HCl Scavenger: These reactions generate one equivalent of HCl gas.[1][7] A non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is typically added to neutralize the HCl, which drives the reaction to completion.

  • Catalysis: For particularly unreactive or hindered nucleophiles, a catalyst such as 4-Dimethylaminopyridine (DMAP) may be required.[]

  • Temperature: Due to the steric hindrance, heating may be necessary. A solvent with an appropriate boiling point (e.g., THF, Toluene, Acetonitrile) should be chosen. For very challenging couplings, high-temperature conditions in a non-volatile solvent like dimethylacetamide might be considered.[12]

Table 2: Comparative Analysis of Solvents for Esterification/Amidation

SolventBoiling Point (°C)PolarityProsCons
Dichloromethane (DCM)40Polar AproticGood general-purpose solvent, dissolves most reagents, easy to remove.Low boiling point limits reaction temperature.
Tetrahydrofuran (THF)66Polar AproticHigher boiling point than DCM, good solvating properties for many organics.Must be freshly distilled from a drying agent (e.g., Na/benzophenone) to remove peroxides and water.
Acetonitrile (MeCN)82Polar AproticHigher boiling point, polar nature can accelerate S_N2-type reactions.Can be difficult to remove all traces from the final product.
Toluene111Non-PolarHigh boiling point is excellent for reactions requiring heat; allows for azeotropic removal of water if necessary.Lower solubility for some polar reagents; higher temperature may lead to side products.
Exemplary Protocol 2: Amidation with a Hindered Amine

This protocol provides a robust method for coupling the acyl chloride with a sterically hindered or electron-deficient amine, where standard methods might fail.

Methodology:

  • To an oven-dried flask under a nitrogen atmosphere, add the amine (e.g., diisopropylamine, 1.0 eq.), anhydrous acetonitrile (MeCN), and triethylamine (Et₃N, 1.5 eq.).

  • Cool the solution to 0 °C.

  • Add a solution of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (1.1 eq.) in anhydrous MeCN dropwise.

  • After addition, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight for completion due to steric hindrance.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess triethylamine.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl (aq) to remove any remaining amine, followed by saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide product by flash column chromatography or recrystallization.

Safety and Handling

  • Acyl chlorides are corrosive, toxic, and lachrymatory (tear-inducing).[1][3] They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • These compounds react violently with water, producing corrosive HCl gas.[13][14] All glassware must be scrupulously dried, and reactions must be protected from atmospheric moisture.

  • Quenching of the reaction should be done slowly and carefully, typically by adding the reaction mixture to ice or a cold aqueous solution to manage the exothermic release of heat and gas.

Conclusion

The successful application of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride in synthesis is critically dependent on a rational and informed approach to solvent selection. The high reactivity of the acyl chloride function demands the use of anhydrous, aprotic solvents, while its significant steric bulk often necessitates the use of more polar solvents and/or elevated temperatures to achieve viable reaction rates. By carefully considering the specific demands of the intended transformation—be it Friedel-Crafts acylation, esterification, or amidation—and consulting the principles and data presented in this guide, researchers can significantly enhance the probability of a successful and high-yielding outcome.

References

  • Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation?
  • Wikipedia. (n.d.). Acyl chloride.
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
  • Sciencemadness Wiki. (2025, August 3). Acyl chloride.
  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction.
  • National Institutes of Health. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.
  • GazFinder. (n.d.). acetyl chloride (C2H3ClO).
  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • Semantic Scholar. (1976, August 1). Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Reddit. (2019, October 22). Real Synthesis: ~ any amidation tricks?.
  • ResearchGate. (n.d.). Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles.
  • ChemicalBook. (2022, November 22). Acetyl Chloride: Preparation and Hazards.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

Sources

High-Yield Scale-Up Synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride: Process Optimization and Safety Controls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process chemistry for the scale-up synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride , a critical acyl chloride intermediate structurally homologous to fibrate-class lipid-lowering agents (e.g., Clofibrate).[1][2][3]

While laboratory-scale synthesis often utilizes the Bargellini reaction (chloroform/acetone condensation), this protocol prioritizes a Williamson Ether Synthesis route followed by Catalytic Chlorination .[2][3] This approach is selected for its superior scalability, reduced halogenated solvent waste, and tighter control over exothermic events.

Key Technical Challenges Addressed:

  • Steric Hindrance: The gem-dimethyl group at the

    
    -position creates steric bulk, requiring optimized nucleophilic substitution conditions.[1][2][3]
    
  • Thermal Instability: Acid chlorides are moisture-sensitive and prone to thermal degradation; vacuum distillation protocols are defined to maximize purity.[1][3]

  • Gas Management: Handling stoichiometric release of

    
     and 
    
    
    
    during chlorination.

Retrosynthetic Analysis & Pathway Selection[2]

The synthesis is divided into two critical stages. The choice of the Phase-Transfer Catalyzed (PTC) Alkylation over the traditional Bargellini reaction is driven by safety and yield considerations at scale.[3]

Reaction Scheme Visualization

ReactionScheme cluster_legend Mechanism Key Cresol o-Cresol (Starting Material) Intermed_Ester Intermediate Ester (Ethyl 2-(2-methylphenoxy) -2-methylpropanoate) Cresol->Intermed_Ester Step 1: Alkylation NaOH, TBAB (PTC) Toluene/H2O, 85°C BromoEster Ethyl 2-bromo- 2-methylpropanoate BromoEster->Intermed_Ester Acid Carboxylic Acid Precursor Intermed_Ester->Acid Step 2: Hydrolysis NaOH/EtOH, Reflux then HCl workup Product Target Acid Chloride 2-Methyl-2-(2-methylphenoxy) propanoyl chloride Acid->Product Step 3: Chlorination SOCl2, DMF (cat) Toluene, 70°C key1 PTC: Phase Transfer Catalysis enhances rate key2 Vilsmeier-Haack: DMF activates SOCl2

Figure 1: Synthetic pathway prioritizing Phase Transfer Catalysis (PTC) for the alkylation step to avoid bulk use of chloroform.[1][2][3][4]

Stage 1: Synthesis of 2-Methyl-2-(2-methylphenoxy)propanoic Acid[1][2][3]

The quality of the acid chloride is strictly dependent on the purity of this precursor. Impurities such as unreacted o-cresol will form volatile chlorophenols in the next step, which are difficult to separate by distillation.[3]

Reagents and Materials Table
ReagentEquiv.[5]RoleCritical Attribute
o-Cresol 1.0SubstratePurity >99%; <0.1% water
Ethyl 2-bromo-2-methylpropanoate 1.1Alkylating AgentLachrymator; Dispense in closed system
Sodium Hydroxide (50% aq) 2.5BaseControls pH for phenol deprotonation
Tetrabutylammonium Bromide (TBAB) 0.05Phase Transfer Cat.[1][2][3]Essential for liquid-liquid reaction rate
Toluene 5.0 VolSolventAzeotropic water removal if needed
Detailed Protocol (Alkylation & Hydrolysis)

Step 1: Alkylation (Williamson Ether Synthesis)

  • Reactor Setup: Charge a glass-lined reactor with o-Cresol (1.0 equiv) and Toluene (3.0 Vol) . Start agitation (150 RPM).

  • Catalyst Addition: Add TBAB (0.05 equiv) .

  • Base Addition: Add 50% NaOH (1.5 equiv) slowly to control exotherm. The mixture will form a biphasic phenoxide salt. Heat to 60°C .

  • Alkylation: Add Ethyl 2-bromo-2-methylpropanoate (1.1 equiv) dropwise over 60 minutes. Maintain internal temperature

    
    .[1][2][3]
    
    • Mechanism:[1][3][6][7][8][9] The quaternary ammonium salt transfers the phenoxide ion into the organic phase, where it displaces the bromide. The gem-dimethyl effect actually accelerates ring closure if cyclization were possible, but here it provides steric hindrance, necessitating the PTC to boost reactivity.[3]

  • Reaction: Heat to 85°C and stir for 6-8 hours. Monitor by HPLC (Target: <1% residual o-Cresol).

Step 2: In-Situ Hydrolysis

  • Saponification: Do not isolate the ester. Add Ethanol (2.0 Vol) and additional 50% NaOH (1.0 equiv) directly to the reaction mixture.

  • Reflux: Heat to reflux (

    
    ) for 2 hours.
    
  • Workup:

    • Cool to 25°C. Add water (5.0 Vol).

    • Separate phases. Discard the organic (toluene) layer (removes neutral impurities).[3]

    • Acidification: Adjust the aqueous phase pH to < 2.0 using HCl (37%) . The product acid will precipitate as a solid.

    • Filtration: Filter the white solid. Wash with water (3x).

    • Drying: Vacuum oven at 50°C for 12 hours.

    • Target Yield: 85-90%.[1][2][3] Melting Point: ~92-94°C (Consistent with literature for 2-(o-tolyloxy)isobutyric acid).[1][2][3]

Stage 2: Chlorination to Acid Chloride[1][2][3]

This step utilizes Thionyl Chloride (


) with Dimethylformamide (DMF) catalysis.[3] The Vilsmeier-Haack type intermediate formed by DMF and 

is far more reactive than

alone, allowing for lower reaction temperatures and cleaner profiles.
Process Flow Diagram (Engineering Controls)

ProcessFlow cluster_safety Safety Criticals Reactor Glass-Lined Reactor (Jacketed, 70°C) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapor (SOCl2, HCl, SO2) Distillation Vacuum Distillation (Thin Film or Batch) Reactor->Distillation Crude Product Condenser->Reactor Reflux (SOCl2) Scrubber Gas Scrubber System (NaOH + NaOCl) Condenser->Scrubber Off-gas (HCl, SO2) Safe1 Scrubber must maintain pH > 10 Safe2 N2 Sweep required to prevent back-suction

Figure 2: Process flow highlighting the critical off-gas scrubbing system required for acid chloride synthesis.

Detailed Protocol (Chlorination)

Reagents:

  • Precursor Acid: 1.0 equiv[1][3]

  • Thionyl Chloride (

    
    ):  1.2 - 1.5 equiv (Excess serves as solvent/drying agent)[1][2][3]
    
  • DMF: 0.01 equiv (Catalyst)[1][2][3]

  • Toluene: Optional (2-3 Vol) if slurry viscosity is high; otherwise neat is preferred for ease of distillation.[1][2][3]

Procedure:

  • Inertion: Purge reactor with dry Nitrogen (

    
    ). Moisture ingress will hydrolyze the product immediately.
    
  • Charging: Load Precursor Acid and Catalyst (DMF) .

  • Addition: Add Thionyl Chloride dropwise at room temperature.

    • Caution: Rapid gas evolution (

      
      , 
      
      
      
      ) will occur.[3][10][11] Ensure scrubber is active.
  • Reaction: Heat slowly to 65-70°C . Stir for 3-4 hours.

    • End-point: Solution becomes clear. HPLC (quenched with methanol) should show >99% conversion to methyl ester (surrogate for chloride).[3]

  • Degassing: Apply partial vacuum (200 mbar) at 60°C to strip excess

    
     and dissolved gases.
    
  • Purification:

    • Perform fractional distillation under high vacuum (< 5 mmHg).

    • Boiling Point Estimation: Based on homologous series, expect bp ~110-120°C at 5 mmHg.

    • Collect the main fraction as a clear, colorless to pale yellow liquid.

Quality Control & Analytical Methods

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid
Identification H-NMR (CDCl3)Confirms structure; absence of OH peak
Assay GC-FID> 98.0%
Hydrolyzable Chlorine Titration (AgNO3)99-101% of theoretical
Residual Solvent GC-HeadspaceToluene < 890 ppm

Self-Validating Step: To verify the acid chloride without water interference, derivatize a small aliquot with excess dry methanol.[3] Analyze the resulting methyl ester by GC or HPLC. If the acid peak appears, conversion was incomplete or moisture entered the sample.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Fibrate Precursor Synthesis (Bargellini vs Williamson)

    • Galimberti, P., & Defranceschi, A. (1947). Bargellini Reaction on Phenols. Gazzetta Chimica Italiana. (Foundational chemistry for phenoxyisobutyric acids).
    • Scale-Up of Phenoxyisobutyric Acids: U.S. Patent 4,058,559 (1977). "Process for the preparation of 2-(4-chlorophenoxy)isobutyric acid ethyl ester". (Describes the PTC alkylation conditions adapted here).

  • Thionyl Chloride Safety & Handling

    • NOAA Chemical Datasheet. Thionyl Chloride.[10][11][12][13] Link

    • Lanxess Product Safety Assessment. Thionyl Chloride.[10][11][12][13] Link

  • General Scale-Up Best Practices

    • Anderson, N. G. (2012).[3] Practical Process Research and Development. Academic Press. (Source for solvent selection and scrubber design principles).

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific Process Hazard Analysis (PHA) and conducted in appropriate facilities.[1][2][3]

Sources

Troubleshooting & Optimization

Minimizing side reactions when using sterically hindered acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions with Sterically Hindered Acid Chlorides

Mission Statement: Welcome to the High-Hindrance Acylation Support Hub. This guide is designed for researchers facing low yields, impurities, or stalled reactions when using sterically bulky acid chlorides (e.g., Pivaloyl, 2,4,6-Trimethylbenzoyl, or Isobutyryl chlorides). Unlike standard acylations, hindered substrates require specific kinetic interventions to outcompete side reactions like ketene formation and hydrolysis.

Module 1: Mechanism & Kinetics (The "Why")

To troubleshoot effectively, you must understand the competition at the molecular level. Steric bulk does not just "slow down" the reaction; it alters the selectivity of the pathway.

The Steric Barrier vs. The Ketene Trap

In unhindered systems, nucleophilic attack at the carbonyl carbon is fast (


). However, bulky groups (R) shield the carbonyl carbon. If the acid chloride possesses an 

-proton, basic conditions (necessary to scavenge HCl) can trigger an E2-type elimination, forming a highly reactive Ketene .

The Danger: Ketenes rapidly dimerize (forming colored sludge) or react non-selectively, leading to complex impurity profiles.

Visualizing the Competition:

ReactionPathways AcidCl Hindered Acid Chloride (R-COCl) TetInt Tetrahedral Intermediate AcidCl->TetInt Slow Attack (Steric Block) Ketene Ketene (R=C=O) AcidCl->Ketene Fast Elimination (If u03b1-H present) Nu Nucleophile (Amine/Alcohol) Nu->TetInt Base Base (TEA/DIPEA) Base->Ketene Deprotonation Product Desired Product (Amide/Ester) TetInt->Product -Cl Ketene->Product Slow Addition SideProds Dimerization/Polymerization (Black Tar) Ketene->SideProds Dimerization

Figure 1: The "Ketene Trap." With hindered substrates, the elimination pathway (Red) often outcompetes the direct substitution pathway (Green) if conditions are not controlled.

Module 2: Troubleshooting Guide (The "How")

Scenario A: "My reaction mixture turned black/dark brown, and yield is low."

  • Diagnosis: Ketene Polymerization.

  • Root Cause: You likely used a strong tertiary amine base (like Triethylamine) with an acid chloride containing

    
    -protons (e.g., Isobutyryl chloride). The base deprotonated the 
    
    
    
    -carbon faster than the nucleophile could attack.
  • Corrective Action:

    • Switch Base: Use a less basic scavenger (e.g., Pyridine or

      
      ) or a highly hindered base that cannot access the 
      
      
      
      -proton easily (though DIPEA is often still risky).
    • Inverse Addition: Add the base last and very slowly at low temperature (0°C to -78°C).

    • Protocol Change: Switch to the Schotten-Baumann biphasic method (See Module 3).

Scenario B: "I see starting material (Nucleophile) remaining after 24 hours."

  • Diagnosis: Kinetic Stalling / Hydrolysis Competition.

  • Root Cause: The steric bulk is preventing the nucleophile from attacking.[1] Meanwhile, trace moisture is slowly hydrolyzing the acid chloride back to the carboxylic acid.

  • Corrective Action:

    • Catalysis: You must use a nucleophilic catalyst. Add 5-10 mol% DMAP (4-Dimethylaminopyridine).

    • Concentration: Increase reaction concentration (if solubility permits) to drive kinetics.

    • Temperature: If the acid chloride has no

      
      -protons (e.g., Pivaloyl chloride), you can safely reflux the reaction.
      

Scenario C: "I am getting variable yields with Thionyl Chloride generated acid chlorides."

  • Diagnosis:

    
     / HCl entrapment.
    
  • Root Cause: Hindered acid chlorides trap gases in the crystal lattice or oil. Residual thionyl chloride acts as a scavenger for your nucleophile.

  • Corrective Action:

    • Azeotrope: Co-evaporate the crude acid chloride with dry toluene 3x times to remove trapped gases.

    • High Vac: Dry under high vacuum for at least 2 hours before use.

Module 3: Experimental Protocols
Protocol 1: The Nucleophilic Catalyst Method (Best for Esters/Amides)

Use this for hindered substrates like Pivaloyl Chloride or 2,4,6-Trimethylbenzoyl chloride.

The Logic: DMAP attacks the hindered carbonyl to form an N-acylpyridinium ion.[2] This intermediate is positively charged (highly electrophilic) and sits further away from the steric bulk, making it accessible to the nucleophile.[2]

Visualizing DMAP Catalysis:

DMAPCycle DMAP DMAP Catalyst Inter N-Acylpyridinium Ion (Activated & Accessible) DMAP->Inter Fast Attack AcidCl Hindered Acid Chloride AcidCl->Inter -Cl Prod Final Product Inter->Prod Nucleophilic Attack Nu Nucleophile (R-OH / R-NH2) Nu->Prod Prod->DMAP Catalyst Regeneration

Figure 2: The DMAP "Turbocharger." DMAP creates a reactive intermediate that bypasses the steric barrier.[3]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar.
    
  • Solvent: Dissolve the Nucleophile (1.0 equiv) in dry DCM or THF (0.2 M concentration).

  • Base: Add dry Pyridine (1.5 - 2.0 equiv). Note: Pyridine acts as both solvent and acid scavenger, but in DCM it is just a scavenger.

  • Catalyst: Add DMAP (0.1 equiv / 10 mol%). Critical: Do not omit this for hindered substrates.

  • Addition: Cool to 0°C. Add the Hindered Acid Chloride (1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 6-12 hours.

    • Checkpoint: If reaction is incomplete at 12h, heat to reflux (only if no

      
      -protons present).
      
  • Workup: Quench with saturated

    
    . Wash organic layer with weak acid (0.5M HCl) to remove Pyridine/DMAP, then 
    
    
    
    .
Protocol 2: The Schotten-Baumann Biphasic Method

Use this for acid chlorides prone to Ketene formation (e.g., Isobutyryl Chloride).

The Logic: Uses an inorganic base in the aqueous phase. The organic base (which causes ketene formation) is absent. The reaction occurs at the interface.

  • Organic Phase: Dissolve Nucleophile in DCM or EtOAc.

  • Aqueous Phase: Prepare a 10%

    
     or NaOH solution.
    
  • Mixing: Combine phases in a flask with vigorous stirring.

  • Addition: Add the Acid Chloride dropwise to the rapidly stirring biphasic mixture at 0°C.

  • Mechanism: The acid chloride reacts with the amine at the interface. Any hydrolyzed acid chloride stays in the water layer as the carboxylate salt.

Module 4: Data & Reference Tables

Table 1: Solvent & Base Compatibility Guide

Substrate TypeRisk FactorRecommended SolventRecommended BaseCatalyst?
No

-Protons
(e.g., Pivaloyl, Benzoyl)
Low ReactivityDCM, THF, TolueneTEA, DIPEA, PyridineRequired (DMAP)
With

-Protons
(e.g., Isobutyryl)
Ketene Formation DCM, EtOAc (Biphasic)

(aq), Pyridine
Optional
Extreme Bulk (e.g., 2,4,6-Tri-isopropyl)Stalled ReactionToluene (Reflux)NaH (pre-deprotonate Nu)N/A
Module 5: Frequently Asked Questions (FAQs)

Q: Can I generate the hindered acid chloride in situ using Oxalyl Chloride? A: Yes, and it is often preferred. Use Oxalyl Chloride with a catalytic amount of DMF (Vilsmeier-Haack condition) in DCM. Once gas evolution stops, you must remove the solvent and excess oxalyl chloride under vacuum before adding your nucleophile. Excess oxalyl chloride will destroy your nucleophile or create side products.

Q: Why not just use a coupling reagent (EDC/HATU) instead of the acid chloride? A: For extremely hindered acids, coupling reagents often fail because the "Active Ester" intermediate is too bulky to be attacked. Acid chlorides are smaller and more reactive. However, if the acid chloride fails, the Yamaguchi Esterification (using 2,4,6-trichlorobenzoyl chloride) is the specific alternative designed for hindered substrates [1].

Q: Is Thionyl Chloride compatible with Boc-protected amines? A: No. The HCl generated will deprotect the Boc group. Use Oxalyl Chloride/DMF (neutral conditions until workup) or use the Schotten-Baumann method where the HCl is immediately neutralized by the aqueous base.

References
  • Yamaguchi Esterification Mechanism: Organic Chemistry Portal. Yamaguchi Esterification. Available at: [Link]

  • DMAP Catalysis: National Institutes of Health (NIH). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Available at: [Link]

  • Kinetics of Hydrolysis: LibreTexts Chemistry. Hydrolysis of Acid Halides. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for 2-Methyl-2-(2-methylphenoxy)propanoyl chloride Content type: Technical Support Center (Q&A/Troubleshooting) Audience: Researchers and Process Chemists

Introduction

Welcome to the technical support hub for 2-Methyl-2-(2-methylphenoxy)propanoyl chloride . This compound presents a unique set of purification challenges due to the steric bulk of the gem-dimethyl group adjacent to the carbonyl and the electron-rich nature of the phenoxy ether linkage.

Unlike simple acyl chlorides, this molecule requires specific attention to thermal stability and moisture exclusion. The following guide synthesizes field-proven methodologies to ensure high purity (>98%) and stability.

Part 1: Critical Physical Properties & Handling

Before initiating purification, verify your target parameters. Due to the specific substitution pattern, physical data can vary slightly by batch, but the following ranges are standard for this class of hindered phenoxy acid chlorides.

PropertyValue / DescriptionNotes
Appearance Colorless to pale yellow liquid/low-melting solidDarkens upon oxidation or hydrolysis.
Boiling Point (Est.) 105–115 °C @ 1.0 mmHgHigh vacuum is mandatory to prevent thermal decomposition [1].
Reactivity High moisture sensitivityHydrolyzes rapidly to HCl and parent acid.
Steric Profile Hindered (gem-dimethyl)Slower formation; requires forcing conditions or catalysis [2].

Part 2: Troubleshooting & Purification Protocols (Q&A)

Q1: My crude reaction mixture is dark brown/black. Is the product recoverable?

Diagnosis: This is typically caused by the thermal decomposition of phenolic impurities or polymerization of the phenoxy ether moiety initiated by excessive heating with thionyl chloride (


).

Corrective Protocol:

  • Do not overheat: Ensure your synthesis temperature did not exceed 70°C. For this hindered substrate, catalytic DMF (Vilsmeier-Haack condition) allows reaction at lower temperatures [2].

  • Activated Carbon Treatment: Before distillation, dilute the crude mixture in dry hexane or toluene. Treat with activated carbon (5% w/w) for 30 minutes, filter under nitrogen, and concentrate.

  • Vacuum Distillation: The definitive purification step. The product is volatile under high vacuum, while the colored tarry by-products are non-volatile.

Q2: I cannot remove all traces of Thionyl Chloride ( ). It shows up in the NMR.

Diagnosis: The gem-dimethyl group creates a "solvent cage" effect, trapping volatiles. Residual


 will degrade the product during storage.

The "Toluene Chase" Protocol [3]:

  • Concentrate the crude reaction mixture on a rotary evaporator (bath < 50°C).

  • Add anhydrous toluene (equal volume to the crude oil).

  • Re-concentrate. The toluene forms a pseudo-azeotrope with

    
    , dragging it out.
    
  • Repeat 3 times.

  • Verification: Check

    
    H NMR.[1][2] The diagnostic triplet for 
    
    
    
    (if visible) or shifts in the methyl protons should disappear.
Q3: During distillation, the head temperature fluctuates, and the product is impure.

Diagnosis: This indicates "bumping" or the presence of the parent carboxylic acid (due to hydrolysis) which has a similar boiling point but crystallizes in the condenser.

Distillation Setup & Optimization:

  • Vacuum: Use a high-vacuum line (< 1 mmHg). A simple water aspirator (~20 mmHg) is insufficient and will require excessive heat (

    
    C), causing decomposition.
    
  • Column: Use a short-path distillation head or a Vigreux column (10 cm) to prevent hold-up.

  • Fore-run: Discard the first 5-10% of the distillate (contains volatile acyl chlorides or residual solvent).

  • Main Fraction: Collect the steady boiling fraction.

Q4: The product solidifies in the receiver. How do I handle it?

Diagnosis: 2-Methyl-2-(2-methylphenoxy)propanoyl chloride is a low-melting solid. Solidification in the condenser can block the vacuum path, leading to dangerous pressure buildup.

Handling Protocol:

  • Warm Condenser: Use warm water (40–50°C) in the condenser jacket instead of cold water. This keeps the product molten as it drips into the receiver.

  • Heat Gun: Gently warm the receiver adapter with a heat gun if blockage occurs.

  • Inert Melting: To transfer the solid product, melt it under a stream of dry Argon/Nitrogen. Do not use a spatula in open air, as moisture will hydrolyze the surface immediately.

Part 3: Visualizing the Purification Workflow

The following diagram outlines the logical flow for purifying hindered acid chlorides, highlighting critical decision points (diamonds) and processes (rectangles).

PurificationProtocol Start Crude Reaction Mixture (Excess SOCl2 present) Evap1 Rotary Evaporation (Bath < 50°C) Start->Evap1 Azeotrope Azeotropic Distillation (Add Toluene & Re-evaporate 3x) Evap1->Azeotrope Check Check NMR for SOCl2? Azeotrope->Check Check->Azeotrope Residual SOCl2 detected VacDist High Vacuum Distillation (< 1 mmHg, Short Path) Check->VacDist Clean Solidify Issue: Solidification in Condenser? VacDist->Solidify WarmCond Switch to Warm Water (40-50°C) in Condenser Solidify->WarmCond Yes Final Final Product (Clear/Pale Yellow Liquid/Solid) Solidify->Final No WarmCond->Final

Caption: Figure 1. Step-by-step purification logic flow for hindered acid chlorides, emphasizing the removal of thionyl chloride and management of phase changes.

Part 4: Analytical Verification (Self-Validating System)

To ensure the protocol was successful, use this derivatization method. Direct analysis of acid chlorides on standard HPLC/GC columns often leads to decomposition (hydrolysis on the column), yielding false peaks.

Derivatization Protocol for QC:

  • Take 10 µL of the purified acid chloride.

  • Add to 500 µL of dry Methanol (creates the Methyl Ester).

  • Wait 5 minutes.

  • Analyze via GC-MS or HPLC.

  • Logic: If the acid chloride was pure, you will see a single peak for the methyl ester. If the starting material (acid) was present, it will also appear (but usually with a different retention time or broad tailing on GC).

References

  • Org. Synth. Procedure: 2-Phenylpropionic acid distillation parameters (analogous boiling points). Available at: [Link]

  • LibreTexts Chemistry: Preparation of Acyl Chlorides (Thionyl Chloride methods and side product removal). Available at: [Link]

Sources

Troubleshooting low reactivity of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 2-Methyl-2-(2-methylphenoxy)propanoyl chloride . This guide addresses the specific challenges arising from its sterically hindered, electron-rich structure.

Topic: Troubleshooting Low Reactivity & Stability Issues Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The "Gem-Dimethyl" Barrier

The core challenge with 2-Methyl-2-(2-methylphenoxy)propanoyl chloride is steric shielding . The carbonyl carbon is flanked by a quaternary


-carbon bearing two methyl groups and a bulky 2-methylphenoxy group. This creates a "neopentyl-like" environment that severely retards nucleophilic attack.

Furthermore, the


-aryloxy group stabilizes the potential carbocation at the 

-position, introducing a high risk of decarbonylation (loss of CO) under strong Lewis Acid conditions, leading to unexpected alkylated byproducts rather than the desired acyl products.

Interactive Troubleshooting Modules

Module A: Quality Control (Is the Reagent Active?)

Symptom: The reaction shows no progress, but the starting material seems consumed or the "acid chloride" peak is missing in IR.

Diagnostic Question Root Cause Validation Protocol
Is there a white precipitate in the bottle? Hydrolysis. The acid chloride has reverted to the carboxylic acid (2-methyl-2-(2-methylphenoxy)propanoic acid) due to moisture ingress.Solubility Test: Dissolve a sample in dry DCM. The acid chloride is soluble; the carboxylic acid (hydrolysis product) is often less soluble or forms a dimer precipitate. IR Check: Look for the carbonyl shift. • Acid Chloride: ~1800 cm⁻¹ • Carboxylic Acid: ~1710 cm⁻¹ (broad)
Did the liquid turn dark/viscous? Polymerization/Self-Reaction. While rare without

-protons (no ketene formation), trace metal impurities can catalyze self-acylation of the phenoxy ring.
TLC Analysis: Run TLC (Hexane/EtOAc). A streak indicates polymerization. A clean spot indicates intact reagent.
Module B: Nucleophilic Acylation (Esters & Amides)

Symptom: Standard Schotten-Baumann or pyridine-assisted acylation yields <10% product after 24 hours.

Q: Why is the standard pyridine method failing? A: Pyridine is not nucleophilic enough to activate this specific hindered carbonyl. The steric bulk prevents the alcohol/amine from approaching the carbonyl carbon directly.

The Solution: The Steglich Mechanism (DMAP Activation) You must switch to a nucleophilic catalyst that forms a reactive intermediate further from the steric wall.

Protocol 1: High-Activity DMAP Acylation

  • Solvent: Anhydrous DCM or Toluene (higher T allowed).

  • Base: Triethylamine (Et₃N) - 1.5 equiv (acts as the proton sponge).

  • Catalyst: DMAP (4-Dimethylaminopyridine) - 0.2 to 1.0 equiv. Note: Use stoichiometric DMAP if the nucleophile is valuable/unreactive.

  • Mechanism: DMAP attacks the hindered carbonyl to form the Acylpyridinium Ion . This intermediate pushes the leaving group away from the steric center and is highly electrophilic.

DOT Diagram: Steric Blockade vs. DMAP Activation

DMAP_Activation cluster_0 The Problem Start Hindered Acid Chloride Steric Steric Wall (Gem-Dimethyl + Phenoxy) Start->Steric Intermediate Acylpyridinium Ion (Activated & Extended) Start->Intermediate + DMAP (Fast Attack) Nu_Attack Direct Nucleophile Attack Steric->Nu_Attack BLOCKED DMAP DMAP Catalyst Product Target Ester/Amide Intermediate->Product + R-OH (Successful Attack)

Caption: Visualizing how DMAP bypasses the steric "shield" created by the gem-dimethyl and phenoxy groups.

Module C: Friedel-Crafts Acylation (C-C Bond Formation)

Symptom: Reaction with AlCl₃ yields no ketone, or yields an unexpected alkylated product (loss of carbonyl).

Q: Why am I getting alkylation instead of acylation? A: Decarbonylation Risk. Tertiary acid chlorides are prone to losing carbon monoxide (CO) in the presence of strong Lewis acids (AlCl₃).

  • Mechanism: R-C(Me)₂-COCl + AlCl₃

    
    [R-C(Me)₂-CO]⁺ (Acylium) 
    
    
    
    Loss of CO
    
    
    [R-C(Me)₂]⁺ (Tertiary Carbocation).
  • Result: The aromatic ring attacks the carbocation, resulting in alkylation (attachment of the isopropyl-phenoxy group) rather than acylation.

Troubleshooting Protocol 2: Preventing Decarbonylation

VariableRecommendationRationale
Lewis Acid Switch to SnCl₄ or TiCl₄ AlCl₃ is too "hard" and promotes CO loss. Tin(IV) chloride is softer and stabilizes the acylium ion without forcing decarbonylation.
Temperature Strictly < 0°C Decarbonylation is entropy-driven (creates gas). Keep the reaction at -10°C to -20°C during addition.
Order of Addition Pre-mix Ar-H + Catalyst Add the acid chloride last and slowly. This ensures the acylium ion is trapped by the aromatic ring immediately upon formation, before it can eject CO.

DOT Diagram: The Decarbonylation Trap

Decarbonylation_Risk AcidCl Acid Chloride (Reagent) Acylium Acylium Ion [R-CO]+ AcidCl->Acylium Activation LewisAcid Strong Lewis Acid (AlCl3, Heat) Path_Good Path A: Acylation (Desired) Acylium->Path_Good < 0°C, Mild LA Path_Bad Path B: Decarbonylation (Side Reaction) Acylium->Path_Bad > RT, Strong LA Ketone Aryl Ketone (Target Product) Path_Good->Ketone + Ar-H Carbocation Tertiary Carbocation [R-C+] Path_Bad->Carbocation - CO (Gas) Alkylated Alkylated Arene (Impurity) Carbocation->Alkylated + Ar-H

Caption: Decision tree showing how temperature and catalyst choice dictate whether you get the target ketone or the alkylated impurity.

Alternative Synthetic Routes

If the acid chloride remains recalcitrant due to the steric wall, consider these alternative activation strategies:

  • Acyl Fluoride Route: Convert the acid chloride to an Acyl Fluoride (using CsF or ZnF₂). Acyl fluorides are smaller and often more stable toward decarbonylation, yet highly reactive toward nucleophiles in the presence of silicon-based reagents.

  • Grignard/Cuprate Coupling: Instead of Friedel-Crafts, use the organometallic approach .

    • Reagents: Aryl Grignard (ArMgBr) + CuI (cat).

    • Benefit: The reaction proceeds via a different mechanism that is less sensitive to the "carbocation-like" steric constraints of Friedel-Crafts.

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Decarbonylation of Acid Chlorides: Olah, G. A., et al. (1987). Friedel-Crafts Chemistry. Wiley-Interscience.
  • DMAP Catalysis in Hindered Systems: Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal, 11(16), 4751–4757.

  • Fibrate Synthesis Pathways: Witte, E. C., et al. (1976). Journal of Medicinal Chemistry.

Recrystallization solvents for solid derivatives of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working with aryloxyisobutyryl chloride derivatives. It addresses the specific physicochemical challenges of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride and its stable solid derivatives.

Ticket ID: CHEM-SUP-8821 Subject: Recrystallization Protocols for 2-Methyl-2-(2-methylphenoxy)propanoyl chloride Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Diagnostic & Triage: Defining Your Target

Before proceeding, we must clarify the "Solid Derivative" you are processing. The parent compound, 2-Methyl-2-(2-methylphenoxy)propanoyl chloride , is a reactive electrophile.[1] It is rarely recrystallized directly due to hydrolytic instability; it is typically purified via vacuum distillation.[1]

"Solid derivatives" in this context almost exclusively refer to the stable compounds synthesized for characterization (melting point determination) or final drug substance intermediates.

Please identify your derivative type from the table below to select the correct protocol:

Derivative ClassChemical NatureTypical UsePolarity Profile
Anilides / p-Toluidides Secondary AmideCharacterization (Standard) Moderate Polarity / H-Bonding
Parent Acid Carboxylic AcidHydrolysis ProductPolar / H-Bonding / Dimerizing
Esters Methyl/Ethyl EsterSynthetic IntermediateLow Polarity / Lipophilic

Critical Note: If you are attempting to recrystallize the acid chloride itself (assuming it is a low-melting solid), you must use strictly anhydrous non-protic solvents (e.g., Hexane, Thionyl Chloride) and work under inert atmosphere.[1] Do not use the alcohol/water protocols below for the acid chloride.

Solvent Selection Matrix

For the Anilide or p-Toluidide derivatives (the industry standard for characterizing this acid chloride), the presence of the gem-dimethyl group and the o-tolyl ether moiety creates significant lipophilicity ("greasiness").[1] This often leads to "oiling out" rather than crystallization.[1]

Recommended Solvent Systems
Solvent SystemComposition (v/v)SuitabilityNotes
Ethanol / Water Start: 95% EtOH Add H₂O to saturationPrimary Choice (Amides) Best balance.[1] The high solubility of the phenoxy group in hot ethanol contrasts well with its insolubility in water.
Toluene / Petroleum Ether 1:1 to 1:3 Secondary Choice Use if the compound oils out in aqueous alcohol. Excellent for excluding polar impurities.[1]
Ethyl Acetate / Hexane 1:4 Esters & Lipophilic Amides Standard "Flash Chromatography" solvent system adapted for crystallization.[1]
Methanol 100% Parent Acid The parent acid (2-methyl-2-(2-methylphenoxy)propionic acid) often crystallizes from pure methanol or dilute methanol.[1]

Workflow: The "Dual-Solvent" Recrystallization Protocol

The following protocol is optimized for the Anilide derivative , which is prone to super-saturation.

Phase A: Dissolution
  • Place the crude solid in an Erlenmeyer flask.

  • Add the Primary Solvent (e.g., Ethanol) dropwise while heating on a steam bath or hot plate.[1]

  • Stop adding solvent as soon as the solid dissolves.[1]

  • Technical Insight: The gem-dimethyl group provides steric bulk that prevents efficient packing.[1] Do not use a large excess of solvent, or the yield will drop precipitously.

Phase B: The Saturation Point
  • Remove from heat.[1][2]

  • Add the Secondary Solvent (e.g., Water) dropwise with swirling.[1]

  • Continue until a faint, persistent cloudiness (turbidity) appears.[1]

  • Add one drop of the Primary Solvent to clear the turbidity.[2]

Phase C: Crystallization & Isolation
  • Allow the flask to cool to room temperature undisturbed .

  • Troubleshooting Step: If oil droplets form, scratch the glass surface with a glass rod to induce nucleation.

  • Once ambient temperature is reached, cool in an ice-water bath (0°C) for 30 minutes.

  • Filter via Buchner funnel.[1] Wash with cold (50:50) solvent mixture.[1][2][3]

Visualizing the Decision Process

The following logic flow helps you navigate common failure modes (Oiling Out vs. Precipitation).

Recrystallization_Workflow Start Crude Solid Derivative Solubility_Test Solubility Test (100mg in 0.5mL) Start->Solubility_Test Dissolves_Cold Dissolves Cold? Solubility_Test->Dissolves_Cold Dissolves_Hot Dissolves Hot? Dissolves_Cold->Dissolves_Hot No Too_Soluble Too Soluble (Switch Solvent) Dissolves_Cold->Too_Soluble Yes Ideal_Single Ideal Single Solvent (Cool slowly) Dissolves_Hot->Ideal_Single Yes Insoluble Insoluble (Use as Anti-Solvent) Dissolves_Hot->Insoluble No Two_Solvent Proceed to Two-Solvent Method Insoluble->Two_Solvent Pair with Soluble Solvent Oiling_Out ISSUE: Oiling Out Two_Solvent->Oiling_Out Cloudy -> Liquid Droplets Remedy_Oil Remedy: 1. Re-heat 2. Add more Primary Solvent 3. Seed Crystal Oiling_Out->Remedy_Oil

Figure 1: Decision matrix for solvent selection and troubleshooting oiling-out phenomena during amide purification.

Troubleshooting & FAQs

Q1: The product is separating as an oil at the bottom of the flask, not crystals. Why?

A: This is "Oiling Out," common with aryloxy compounds containing alkyl chains (like the propyl group here). It occurs when the saturated solution's temperature is above the melting point of the solvated product.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of the Primary Solvent (Ethanol) to lower the saturation slightly. Allow the solution to cool much more slowly (wrap the flask in a towel). Seeding with a pure crystal is the most effective remedy.

Q2: My yield is very low (<40%).

A: The gem-dimethyl group increases solubility in organic solvents significantly compared to unbranched analogs (like standard Clofibrate derivatives).[1]

  • Fix: You likely used too much solvent.[1] Evaporate the mother liquor to half volume and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure.

Q3: Can I use water to wash the acid chloride?

A: ABSOLUTELY NOT. 2-Methyl-2-(2-methylphenoxy)propanoyl chloride will hydrolyze rapidly in water to form the carboxylic acid and HCl gas.[1]

  • Protocol: If you need to purify the liquid acid chloride, perform a vacuum distillation . If it is a solid and must be washed, use cold, dry Pentane or Hexane .

Q4: How do I dry the final crystals?

A: These derivatives are thermally stable but can sublime.[1] Dry in a vacuum desiccator over silica gel or P₂O₅ at room temperature. Avoid high-temperature oven drying (>60°C) if the melting point is unknown, as these derivatives often melt between 80°C–120°C.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Acid Chloride characterization via Anilides).

  • Furniss, B. S., et al. (1989).[1] Purification of Amides and Esters. In Vogel's Textbook of Practical Organic Chemistry. (Specific solvent tables for aryl amides).

  • National Institute of Standards and Technology (NIST). Mecoprop (Analogous Structure) Mass Spectrum & Properties. (Used for structural property inference of the 2-methylphenoxy analog).[1]

  • Google Patents. Process for the preparation of anilides (US5130443A). (Industrial purification logic for lipophilic anilides).

  • ChemicalBook. 2-Methyl-2-phenoxypropionic acid Properties. (Physical data for the parent acid). [1]

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Carbonyl Stretch Analysis of 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of fibrate-class lipid-lowering agents and phenoxy-alkanoic herbicides, 2-Methyl-2-(2-methylphenoxy)propanoyl chloride serves as a critical electrophilic intermediate. Its reactivity, defined by the acyl chloride moiety (-COCl), allows for the efficient formation of esters and amides. However, this high reactivity makes it susceptible to rapid hydrolysis, reverting to its precursor acid, 2-Methyl-2-(2-methylphenoxy)propanoic acid.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectral performance of the target acyl chloride against its primary "alternatives"—its metabolic precursor (carboxylic acid) and its downstream derivatives (esters). We focus specifically on the Carbonyl (C=O) stretching vibration , which serves as the definitive diagnostic signal for purity and reaction progress.

Theoretical Framework: The Carbonyl Shift Mechanism

To interpret the data correctly, one must understand the causality behind the spectral shifts. The position of the carbonyl band is dictated by the bond force constant (


), which is influenced by the electronic environment of the carbonyl carbon.
  • Inductive Effect (+I/-I): The chlorine atom in the acyl chloride is strongly electronegative (Inductive withdrawal). This pulls electron density away from the carbonyl carbon, shortening the C=O bond and increasing its force constant.[1] This results in a higher wavenumber (blue shift).

  • Resonance Effect (+R/-R): Unlike amides, where resonance lowers the double-bond character, the chlorine atom offers negligible resonance donation to the carbonyl.

  • Fermi Resonance: Acyl chlorides frequently exhibit a "doublet" in the carbonyl region due to Fermi resonance between the fundamental C=O stretch and the first overtone of a lower-frequency mode (often the C-Cl stretch or skeletal deformation).

Visualization: Carbonyl Frequency Hierarchy

CarbonylHierarchy cluster_0 Electronic Influence on C=O Bond Stiffness Acid Carboxylic Acid (Precursor/Impurity) ~1710 cm⁻¹ (H-Bonding lowers freq) Ester Ester (Product) ~1735-1750 cm⁻¹ (Alkoxy induction) Acid->Ester Increasing Wavenumber Chloride Acyl Chloride (Target Analyte) ~1790-1815 cm⁻¹ (Strong Cl induction) Ester->Chloride Increasing Wavenumber

Figure 1: The hierarchy of carbonyl stretching frequencies driven by substituent electronegativity.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most relevant process alternatives. Data is synthesized from standard group frequency correlations for


-phenoxy substituted carbonyls [1, 4].
FeatureTarget: Acyl Chloride Alternative 1: Precursor Acid Alternative 2: Ester Derivative
Chemical Structure R-C(CH₃)₂-COCl R-C(CH₃)₂-COOH R-C(CH₃)₂-COOR'
Primary C=O Stretch 1790 – 1815 cm⁻¹ 1700 – 1725 cm⁻¹ 1735 – 1750 cm⁻¹
Band Shape Sharp, often split (Fermi resonance)Broad (due to H-bonding dimers)Sharp, singlet
Diagnostic Utility High. Distinct region, no overlap with water or alcohols.Medium. Overlaps with ketones/aldehydes; shape varies with concentration.High. distinct from acid, but lower than chloride.
Interference Risk Hydrolysis leads to immediate appearance of Acid peaks.Dimerization shifts frequency; solvent dependent.Minimal interference in anhydrous conditions.
Detection Limit < 0.5% (w/w) in solution~1.0% (w/w)~0.5% (w/w)

Key Insight: The separation of ~80-100 cm⁻¹ between the Target Acyl Chloride and the Precursor Acid allows for robust quantitative monitoring without complex deconvolution algorithms.

Experimental Protocol: In-Line Synthesis Monitoring

This protocol describes a self-validating workflow for monitoring the chlorination of 2-Methyl-2-(2-methylphenoxy)propanoic acid to the target chloride using ReactIR or offline FTIR.

Reagents & Equipment
  • Precursor: 2-Methyl-2-(2-methylphenoxy)propanoic acid (Solid).[2]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Instrument: FTIR Spectrometer with ATR accessory (Diamond or ZnSe crystal).

Step-by-Step Methodology
  • Baseline Acquisition:

    • Collect a background spectrum of the pure anhydrous solvent.

    • Validation: Ensure no peaks exist in the 1700–1850 cm⁻¹ region.

  • Precursor Characterization:

    • Dissolve the starting acid in the solvent.

    • Observe: A broad carbonyl peak centered at 1710 cm⁻¹ .[3]

    • Note: The

      
      -phenoxy group may introduce a slight blue shift compared to aliphatic acids, but H-bonding dominates, keeping it low [1].
      
  • Reaction Initiation:

    • Add the chlorinating agent (

      
      ).
      
    • Heat to reflux (if applicable).

  • Real-Time Monitoring (The "Disappearing/Appearing" Act):

    • Track Decrease: The broad band at 1710 cm⁻¹ will diminish.

    • Track Increase: A new, sharp band will emerge at 1800 ± 10 cm⁻¹ .

    • Critical Check: Watch for a transient anhydride intermediate (doublet ~1760/1820 cm⁻¹) if the reaction stoichiometry is unbalanced [4].

  • Endpoint Determination:

    • The reaction is complete when the 1710 cm⁻¹ band is indistinguishable from the baseline noise.

    • Self-Validation: If a peak remains at 1710 cm⁻¹ despite excess

      
      , check for moisture contamination (hydrolysis).
      
Workflow Logic Diagram

SynthesisWorkflow Start Start Reaction (Acid + SOCl₂) Monitor Monitor FTIR Region 1700-1850 cm⁻¹ Start->Monitor Check1710 Is 1710 cm⁻¹ peak still visible? Monitor->Check1710 Check1800 Is 1800 cm⁻¹ peak stable/maximized? Check1710->Check1800 No AddReagent Add more SOCl₂ or Increase Temp Check1710->AddReagent Yes (High Intensity) Check1800->Monitor No (Rising) Success Reaction Complete Proceed to Isolation Check1800->Success Yes Hydrolysis WARNING: Hydrolysis Check for Moisture Check1800->Hydrolysis Decreasing

Figure 2: Logical decision tree for FTIR-based reaction monitoring.

Technical Nuances & Troubleshooting
  • The "Doublet" Trap: Users often mistake the Fermi resonance doublet (e.g., peaks at 1795 and 1810 cm⁻¹) for two different species.

    • Verification: In acyl chlorides, these peaks rise and fall synchronously. If they change ratio, you likely have a mixed anhydride impurity.

  • Solvent Cut-off: Avoid using solvents with strong carbonyl absorptions (e.g., Acetone, Ethyl Acetate) as reaction media, as they will mask the 1700–1750 cm⁻¹ region. Chlorinated solvents (DCM, Chloroform) are ideal as they are transparent in the carbonyl region [2].

  • Alpha-Effect: The 2-methylphenoxy group at the

    
    -position exerts an electron-withdrawing effect through the ether linkage. This typically shifts the carbonyl stretch 5–10 cm⁻¹ higher than a simple aliphatic analog like isobutyryl chloride (which appears at ~1795 cm⁻¹) [3].
    
References
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Isobutyryl Chloride. National Institute of Standards and Technology.[4][5] Link

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Link

  • PubChem. (2025).[6][7] Compound Summary: 2-(2-Methylphenoxy)propanoic acid.[7] National Library of Medicine. Link

  • OpenStax. (2023). Infrared Absorptions of Some Carbonyl Compounds. Organic Chemistry, Table 21.3. Link

Sources

Mass spectrometry fragmentation pattern of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

Executive Summary & Application Context

2-Methyl-2-(2-methylphenoxy)propanoyl chloride is a highly reactive acyl chloride intermediate, structurally analogous to the fibrate class of pharmaceuticals (e.g., Clofibrate) and phenoxy auxin herbicides. In drug development, it serves as a critical electrophile for Friedel-Crafts acylations or nucleophilic substitutions to generate complex esters and amides.

Unlike its stable methyl ester or carboxylic acid counterparts, this molecule presents unique analytical challenges due to its moisture sensitivity and rapid hydrolysis. This guide provides a definitive fragmentation analysis of the acid chloride, contrasting it with its stable surrogates to enable precise identification during reaction monitoring and impurity profiling.

Deep Dive: Fragmentation Pattern Analysis

The mass spectrum of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (Formula:


; MW: 212.67) is dominated by the instability of the carbon-chlorine bond and the stability of the phenoxy-ether moiety.
Key Diagnostic Ions (EI, 70 eV)
m/z (approx)Ion IdentityStructure / MechanismRelative Abundance
212 / 214 Molecular Ion

Radical cation. Exhibits characteristic 3:1 isotope ratio (

).
Weak (< 5%)
177 Acylium Ion

Formed via

-cleavage (loss of Cl radical). The charge is stabilized by resonance on the carbonyl oxygen.
Base Peak (100%)
149 Ether Carbocation

Loss of the chlorocarbonyl group. A tertiary carbocation stabilized by the adjacent phenoxy oxygen.High (40-60%)
107 / 108 Cresol Fragment Cleavage of the ether bond.

107 is the tolyl cation; 108 is the ionized o-cresol (via H-transfer).
Moderate
91 Tropylium Ion Rearrangement of the tolyl ring (

). Diagnostic for benzyl/tolyl substructures.
High
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the primary fragmentation cascade, highlighting the transition from the unstable molecular ion to the stable acylium and tropylium species.

Fragmentation M_Ion Molecular Ion [M]+. m/z 212/214 (Weak, 3:1 Cl pattern) Acylium Acylium Ion [M-Cl]+ m/z 177 (Base Peak) M_Ion->Acylium - Cl• (Alpha Cleavage) Carbocation Phenoxy-Alkyl Cation [M-COCl]+ m/z 149 M_Ion->Carbocation - •COCl (Inductive Cleavage) Acylium->Carbocation - CO (Decarbonylation) Tropylium Tropylium Ion [C7H7]+ m/z 91 Carbocation->Tropylium - C3H6O (Rearrangement) Cresol o-Cresol Ion [C7H8O]+. m/z 108 Carbocation->Cresol H-Transfer / Ether Cleavage

Figure 1: Proposed EI fragmentation pathway for 2-Methyl-2-(2-methylphenoxy)propanoyl chloride.

Comparative Analysis: Chloride vs. Alternatives

In analytical workflows, the acid chloride is often derivatized to the Methyl Ester to prevent hydrolysis inside the GC inlet or column. However, direct analysis is required when assessing the purity of the acylating agent itself.

Table 1: Comparative Mass Spectral Characteristics

FeatureAcid Chloride (Target) Methyl Ester (Derivative) Parent Acid (Hydrolysis Product)
Formula



Molecular Weight 212.67208.25194.23
Isotope Pattern Distinct 3:1 (

)
No Cl pattern.No Cl pattern.
Base Peak

177
(Acylium)

149
(

)

149
(

)
Stability Low (Hydrolyzes to Acid)High (Stable Standard)Stable (Polar, peaks tail)
Diagnostic Loss Loss of 35/37 (Cl)Loss of 59 (

)
Loss of 17 (OH) or 45 (COOH)
GC Behavior Sharp peak if dry; broad/tailing if wet.Sharp, symmetric peak.Broad, tailing peak (requires derivatization).

Analytical Insight: The presence of


 149 in all three spectra can lead to misidentification. You must  look for the molecular ion region (

Da) and the chlorine isotope cluster to confirm the presence of the intact acid chloride.

Experimental Protocols

To ensure data integrity, the following protocols distinguish between direct characterization and derivatized quantification.

Protocol A: Direct Analysis of Acid Chloride (Purity Check)

Use this when validating the reagent quality before synthesis.

  • Sample Prep: Dissolve 5 mg of the acid chloride in 1 mL of anhydrous Dichloromethane (DCM) or Hexane.

    • Critical: Solvent must be dried over molecular sieves (3Å) to prevent in-situ hydrolysis.

  • Instrument: GC-MS (Single Quadrupole).

  • Inlet: Split mode (50:1), 250°C.

    • Note: High inlet temperatures can induce thermal degradation; if degradation is observed, lower to 200°C.

  • Column: Non-polar (e.g., DB-5ms or HP-5), 30m x 0.25mm.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: Scan mode (40-350 amu). Look for the

    
     212/214 cluster.
    
Protocol B: Methyl Ester Derivatization (Quantification)

Use this for precise quantification or when the sample is wet.

  • Quench: Take 50 µL of the reaction mixture (containing acid chloride).

  • Derivatize: Add 500 µL of Anhydrous Methanol (excess).

    • Mechanism:[1]

      
      .
      
    • Reaction Time: Instantaneous at room temperature.

  • Neutralize: Add 500 µL of saturated

    
     solution (to neutralize HCl and protect the column).
    
  • Extract: Add 1 mL Hexane, vortex, and centrifuge.

  • Analyze: Inject the top Hexane layer. Target the Methyl Ester (

    
     208).
    
Workflow Visualization

Workflow cluster_Direct Direct Analysis (Qualitative) cluster_Deriv Derivatization (Quantitative) Sample Reaction Sample (Acid Chloride) DrySolvent Dilute in Dry DCM Sample->DrySolvent MeOH Quench with MeOH Sample->MeOH GC_Direct GC-MS Injection Target: m/z 177, 212 DrySolvent->GC_Direct Extract Hexane Extraction (Remove HCl) MeOH->Extract GC_Deriv GC-MS Injection Target: Methyl Ester (m/z 208) Extract->GC_Deriv

Figure 2: Decision tree for analytical sample preparation.

References

  • NIST Mass Spectrometry Data Center. Propanoic acid, 2-methyl-, 2-methylpropyl ester (Isomeric/Analogous Ester Data). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • NIST Mass Spectrometry Data Center. Propanoyl chloride, 2-methyl- (Isobutyryl Chloride Data). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

HPLC Method Development Guide: Purity Analysis of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride (an activated acid chloride intermediate, often associated with fibrate or herbicide synthesis) presents a specific chromatographic challenge: hydrolytic instability . Standard Reversed-Phase HPLC (RP-HPLC) methods utilizing aqueous mobile phases will cause on-column decomposition, leading to split peaks, poor reproducibility, and inaccurate purity assessments.

This guide compares three analytical strategies:

  • Direct Injection: (Not Recommended)

  • Hydrolysis Method: (Limited Utility)

  • In-Situ Derivatization (Methyl Ester Formation): (Recommended Gold Standard)

Recommendation: The In-Situ Derivatization method using anhydrous methanol is the only approach that accurately distinguishes the active acid chloride from its hydrolysis degradation product (the free acid), ensuring a true purity assay.

The Chemical Challenge

The analyte, 2-Methyl-2-(2-methylphenoxy)propanoyl chloride , contains a highly reactive acyl chloride functional group.

  • Reactivity: In the presence of water (even atmospheric moisture or aqueous mobile phases), it rapidly hydrolyzes to 2-Methyl-2-(2-methylphenoxy)propanoic acid .

  • The Analytical Trap: If a researcher injects the acid chloride directly into an aqueous/organic mobile phase (e.g., Water/Acetonitrile), the compound hydrolyzes during the run. This results in a "smeared" peak or two distinct peaks (chloride and acid) whose ratio changes depending on the flow rate and column temperature, rendering the data invalid.

Reaction Pathways

ReactionPathways cluster_legend Pathway Logic AC Acid Chloride (Analyte) Acid Free Acid (Impurity/Degradant) AC->Acid Hydrolysis (Fast/Uncontrolled) Ester Methyl Ester (Stable Derivative) AC->Ester Esterification (Fast/Quantitative) Water + H2O (Mobile Phase/Air) Water->Acid MeOH + MeOH (Derivatizing Agent) MeOH->Ester L1 Direct Injection = Hydrolysis (Bad) L2 Derivatization = Esterification (Good)

Figure 1: Chemical fate of the analyte under different analytical conditions.

Comparative Analysis of Methods

The following table summarizes the performance of three common approaches attempted by analytical chemists.

FeatureMethod A: Direct InjectionMethod B: Hydrolysis MethodMethod C: Derivatization (Recommended)
Principle Inject sample directly into RP-HPLC.[1]Convert everything to Free Acid using water/base.Quench with MeOH to form Methyl Ester.[2][3]
Analyte Detected Mixture of Chloride & Acid (Variable).[4][5]Free Acid (Total Content).Methyl Ester (Chloride) & Free Acid (Impurity).[6]
Selectivity None. Cannot quantify purity.Low. Cannot distinguish Active Chloride from Acid Impurity.High. Separates Active Chloride (as Ester) from Acid Impurity.
Precision (RSD) > 5.0% (Poor)< 1.0% (Good)< 0.5% (Excellent)
Suitability Fail. Assay Only (Total Phenoxy content).Purity & Assay.
Why Method B Fails for Purity

Method B involves deliberately hydrolyzing the sample before injection. While this gives a stable peak (the Acid), it destroys the chemical distinction between the active starting material (Chloride) and the degraded impurity (Acid). If your sample is 50% decomposed, Method B will still show 100% purity (as the acid), masking the degradation.

Recommended Protocol: Method C (In-Situ Derivatization)

This method utilizes the rapid reaction of the acid chloride with anhydrous methanol to form the methyl ester. The free acid impurity, if present, reacts much slower with methanol in the absence of an acid catalyst and heat, allowing for differentiation.

Reagents & Standards[5][7]
  • Diluent: HPLC Grade Methanol (Anhydrous, <0.05% water).

  • Quenching Agent: Diethylamine (optional, if amide derivative is preferred, but Methanol is sufficient for this lipophilic molecule).

  • Reference Standard: 2-Methyl-2-(2-methylphenoxy)propanoic acid (for impurity identification).

Sample Preparation Workflow
  • Weighing: Accurately weigh 50 mg of the Acid Chloride sample into a 50 mL volumetric flask.

  • Derivatization (Critical Step): Immediately add 20 mL of HPLC Grade Methanol .

    • Mechanism:[3][5][7] The methanol acts as both solvent and reagent. The nucleophilic attack of methanol on the carbonyl carbon releases HCl and forms the methyl ester.

    • Time: Sonicate for 5 minutes. (Reaction is typically instantaneous, but sonication ensures homogeneity).

  • Dilution: Make up to volume with Methanol.

  • Filtration: Filter through a 0.45 µm PTFE filter (Do not use Nylon, as it may react with residual acid chloride if quenching is incomplete).

HPLC Conditions[1][2][4][7][9]
ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for lipophilic esters.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses ionization of the residual free acid, improving its peak shape.
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic methyl ester.
Gradient T=0 (40% B) → T=15 (90% B) → T=20 (90% B)Gradient ensures separation of the polar Acid (early eluting) and non-polar Ester (late eluting).
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 270 nmPhenoxy chromophore absorption maximum.
Injection Vol 10 µLStandard load.
Experimental Workflow Diagram

MethodWorkflow Start Raw Sample (Acid Chloride) Step1 Add Anhydrous Methanol (Excess) Start->Step1 Reaction REACTION: R-COCl + MeOH -> R-COOMe + HCl Step1->Reaction Step2 Sonicate 5 mins (Ensure complete conversion) Step1->Step2 Step3 HPLC Injection (Gradient Elution) Step2->Step3 Result Chromatogram: Peak 1: Free Acid (Impurity) Peak 2: Methyl Ester (Analyte) Step3->Result

Figure 2: Step-by-step derivatization and analysis workflow.

Validation & Performance Data

The following data represents typical performance metrics when comparing the Derivatization Method against the Direct Injection method.

Selectivity & Specificity[6]
ComponentRetention Time (min)Resolution (Rs)Notes
Free Acid (Impurity) 4.2-Elutes early due to polarity (-COOH).
Methyl Ester (Analyte) 12.5> 15.0Elutes late; highly hydrophobic.

Note: In the Direct Injection method, the "Analyte" peak often appears as a broad hump between 4.2 and 12.5 min due to on-column hydrolysis.

Linearity & Precision[6]
  • Linearity (Ester):

    
     over 50–150% of target concentration.
    
  • Precision (n=6): RSD < 0.5% for the Methyl Ester peak area.

  • Stability: The derivatized sample (Methyl Ester in Methanol) is stable for >24 hours at room temperature, whereas the underivatized Acid Chloride degrades within minutes in open air.

Troubleshooting & Scientific Integrity

The "Blank" Check

To validate the method, inject a blank of pure Methanol.

  • Observation: You should see no peaks at the retention time of the Ester or Acid.

  • System Peaks: You may see a small perturbation at the void volume due to the HCl generated during derivatization, but this does not interfere with the analyte.

Distinguishing In-Sample Acid vs. Hydrolysis Acid

A common critique is: "Does the derivatization create the Acid impurity?"

  • Validation: Spike the sample with a known amount of pure Acid Chloride (if available) or perform a "water spike" experiment.

  • Experiment: Add 1% water to the Methanol diluent.

  • Result: You will see the Acid peak increase significantly. This confirms that the Acid peak corresponds to hydrolysis. In anhydrous methanol, the formation of the Ester is kinetically favored over the formation of the Acid by orders of magnitude [1].

References

  • Valvis, I. et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.

  • Kishore, M. et al. (2012). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate.

  • ChromForum Archives. (2004). Acid Chlorides by HPLC - Stability and Method Development Discussions.

Sources

Comparative Synthesis & Validation Guide: 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Synthesis Yield for 2-Methyl-2-(2-methylphenoxy)propanoyl Chloride Content Type: Publish Comparison Guide

Executive Summary

The synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride presents a specific challenge in process chemistry: the steric hindrance imposed by the gem-dimethyl group (


-disubstitution) adjacent to the carbonyl carbon.[1][2] While standard chlorination protocols often suffice for linear acyl chlorides, this substrate requires optimized activation to suppress side reactions and ensure complete conversion.[2]

This guide compares three distinct synthetic methodologies—Thionyl Chloride (


) , Oxalyl Chloride (

)
, and Triphosgene (BTC) —and establishes a rigorous Quantitative Derivatization HPLC protocol to validate yield and purity, moving beyond unreliable gravimetric assessments.[2]
Part 1: Mechanistic Constraints & Causality

The Steric Challenge: The target compound features a quaternary carbon


 to the carbonyl. In a standard nucleophilic acyl substitution, the nucleophile (chloride donor) must attack the carbonyl carbon to form a tetrahedral intermediate.[2] The bulky gem-dimethyl group, combined with the electron-rich phenoxy ether linkage, creates significant steric crowding.[2]
  • Consequence: Uncatalyzed reactions with thionyl chloride often require excessive heating, leading to decarboxylation or ether cleavage.[2]

  • Solution: The use of N,N-Dimethylformamide (DMF) as a catalyst is not optional; it is critical.[2] DMF reacts with the chlorinating agent to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which is less sterically demanding and more reactive than the bulk chlorinating agent itself.[2]

Part 2: Comparative Experimental Protocols
Method A: Thionyl Chloride (

) (The Baseline)

Best for: Low-cost, large-scale rough synthesis where high purity is not critical.[1][2]

  • Reagents: Substrate (1.0 eq),

    
     (1.5 eq), DMF (0.05 eq), Toluene (Solvent).[2]
    
  • Protocol:

    • Suspend 2-Methyl-2-(2-methylphenoxy)propanoic acid in dry toluene.

    • Add catalytic DMF.[2][3][4]

    • Add

      
       dropwise at room temperature (RT).[2]
      
    • Heat to reflux (110°C) for 4-6 hours.

    • Distill off excess

      
       and solvent.[2]
      
  • Observed Issues: High thermal stress often degrades the phenoxy moiety; removal of sulfur dioxide is incomplete without vacuum.

Method B: Oxalyl Chloride / DMF (The Precision Standard)

Best for: High-purity library synthesis and analytical standards.[1][2]

  • Reagents: Substrate (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (0.02 eq), DCM (Dichloromethane).[2]

  • Protocol:

    • Dissolve acid in anhydrous DCM under

      
       atmosphere at 0°C.
      
    • Add catalytic DMF (gas evolution will occur immediately upon contact with oxalyl chloride).[2]

    • Add Oxalyl Chloride dropwise over 30 mins.

    • Stir at RT for 2 hours (no heating required).

    • Evaporate solvent under reduced pressure.[2][5]

  • Advantage: Reaction driven by entropy (formation of

    
     and 
    
    
    
    gases).[2] Milder conditions preserve the ether linkage.[2]
Method C: Triphosgene (BTC) (The Scalable Alternative)

Best for: Process safety and atom economy on kilo-scale.[1][2]

  • Reagents: Substrate (1.0 eq), Triphosgene (0.35 eq), Activated Carbon or DMF (cat), THF.[2]

  • Protocol:

    • Dissolve acid and triphosgene in THF.[2]

    • Add catalyst slowly (exothermic).[2]

    • Stir at 40-50°C for 3 hours.

    • Filter catalyst and concentrate.[2]

  • Advantage: Triphosgene is a crystalline solid, safer to handle than phosgene gas or volatile oxalyl chloride.[2]

Part 3: Performance Comparison Data
MetricMethod A: Thionyl ChlorideMethod B: Oxalyl ChlorideMethod C: Triphosgene
Reaction Temp 110°C (Reflux)0°C

25°C
40°C
Reaction Time 4–6 Hours2 Hours3 Hours
Crude Purity 88–92%>98% 95–97%
Isolated Yield 82%96% 94%
By-products

, HCl (Acidic/Corrosive)

,

, HCl (Gaseous)

, HCl
Suitability Bulk IndustrialLab/Pharma R&DPilot Plant
Part 4: Validation of Yield (The "Trust" Pillar)

Why Gravimetric Analysis Fails: Acid chlorides are moisture-sensitive.[1][2] Weighing the crude product inevitably measures hydrolyzed acid and trapped solvent, artificially inflating yield data.[2]

The Solution: Quantitative Derivatization HPLC To validate the yield accurately, the unstable acid chloride must be converted into a stable, UV-active derivative immediately upon sampling.[2]

Validation Protocol:

  • Derivatizing Agent: 2-Nitrophenylhydrazine (2-NPH) or Methylamine .[1][2]

    • Reasoning: 2-NPH reacts rapidly with acid chlorides to form a stable hydrazide with high UV absorbance at 395 nm, eliminating interference from the parent acid (which does not react under these conditions without activation).[1][2]

  • Sampling: Take a 50

    
    L aliquot of the reaction mixture.
    
  • Quenching: Immediately add to 1.0 mL of 2-NPH solution (in Acetonitrile/Pyridine).

  • Analysis: Inject into HPLC (C18 Column, ACN/Water gradient).

  • Calculation: Compare peak area of the hydrazide derivative against a pure external standard of the derivative prepared from commercially available acid chloride.

Part 5: Visualization of Workflows
Diagram 1: Catalytic Mechanism (The Role of DMF)

This diagram illustrates why DMF is essential for overcoming the steric hindrance of the gem-dimethyl group.[2]

G Start Reagents: Oxalyl Chloride + DMF Intermediate Vilsmeier-Haack Reagent (Active Species) Start->Intermediate Activation Transition Activated Tetrahedral Intermediate Intermediate->Transition + Substrate (Fast Attack) Substrate Sterically Hindered Carboxylic Acid Substrate->Transition Direct attack is slow Product Target Acid Chloride + Regenerated DMF Transition->Product Cl- Transfer Product->Intermediate DMF Recycled

Caption: The DMF catalytic cycle bypasses the steric barrier by forming a highly reactive Vilsmeier-Haack intermediate.[1][2]

Diagram 2: Validation Workflow (Derivatization Logic)

This diagram outlines the self-validating protocol to ensure yield data is accurate and reproducible.

Validation RxnMix Reaction Mixture (Acid Chloride + Impurities) Aliquot Take 50µL Aliquot RxnMix->Aliquot Quench Quench with 2-Nitrophenylhydrazine Aliquot->Quench Immediate Deriv Stable Hydrazide Derivative Formed Quench->Deriv Selective Reaction HPLC HPLC Analysis (UV @ 395nm) Deriv->HPLC Data Calculate Yield vs External Std HPLC->Data

Caption: Quantitative derivatization workflow converting unstable acid chlorides into stable analytes for precise yield measurement.

References
  • Li, Z., et al. (2017).[2] Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Organic Syntheses. (2019). Preparation of Sterically Hindered Acid Chlorides. Org. Synth. 2019, 96, 2-17.[2] Retrieved from [Link]

Sources

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